molecular formula C21H12F2O5 B2629065 4-Carboxy-pennsylvania green

4-Carboxy-pennsylvania green

Numéro de catalogue: B2629065
Poids moléculaire: 382.3 g/mol
Clé InChI: XUNQGAYPSJNQMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Carboxy-Pennsylvania Green is a valuable, hydrophobic fluorinated fluorophore that serves as a versatile building block for creating fluorescent molecular probes. This compound is a strategic hybrid of the dyes Oregon Green and Tokyo Green, designed to exhibit superior properties for biological imaging. Its key advantage is a low pKa of approximately 4.8, which confers bright and stable fluorescence in acidic cellular compartments, such as endosomes, making it an exceptional tool for chemical biology investigations where pH-sensitive performance is critical . Photophysically, this compound displays excellent characteristics, with an absorption maximum (Abs. λmax) around 494 nm and an emission maximum (Em. λmax) near 515 nm. It has a high molar extinction coefficient (ε) of approximately 62,000 M−1 cm−1 and a notably high quantum yield (Φ) of 0.89 in aqueous solution at physiological pH 7.4 . A significant feature of derivatives based on this fluorophore is their enhanced cell permeability compared to more polar analogues like Oregon Green. This permeability enables efficient labeling of intracellular targets and components within living cells, facilitating research on internal processes . The synthetic access to this compound has been greatly improved through a practical and scalable synthesis, allowing for the production of multigram quantities without the need for chromatographic purification . The compound features a carboxylic acid functional group that serves as a convenient handle for bioconjugation. This group can be readily converted into an amine-reactive N-hydroxysuccinimidyl (NHS) ester (CAS 952053-74-6) in essentially quantitative yield, enabling straightforward and efficient covalent attachment to proteins, antibodies, peptides, and other biomolecules containing primary amine groups for the development of a wide variety of custom fluorescent probes .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNQGAYPSJNQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Carboxy-Pennsylvania Green: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green is a fluorinated xanthene dye that has emerged as a valuable tool in biological research and drug development. A hybrid of the well-known Oregon Green and Tokyo Green fluorophores, it combines favorable photophysical properties with enhanced hydrophobicity and cellular permeability. Its unique characteristics, particularly its low pKa and high photostability, make it an exceptional fluorescent probe for imaging acidic intracellular compartments and for the development of robust cell-based assays. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and graphical workflows to facilitate its use in a research setting.

Chemical Structure and Physicochemical Properties

This compound is a fluorescein (B123965) derivative characterized by the presence of two fluorine atoms on the xanthene core and a carboxylated phenyl substituent. This carboxylation provides a convenient handle for conjugation to biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 879288-14-9N/A
Molecular Formula C₂₁H₁₂F₂O₅N/A
Molecular Weight 382.32 g/mol N/A
pKa 4.8[1]

Photophysical Properties

The fluorine substituents on the xanthene ring are critical to the advantageous spectral properties of this compound, most notably its reduced pH sensitivity compared to fluorescein. The dye exhibits bright green fluorescence that is maintained even in acidic environments, a significant advantage for studying cellular processes within organelles such as endosomes and lysosomes.

Table 2: Photophysical Properties of this compound Methyl Ester

PropertyValueConditionsReference
Absorption Maximum (λabs) ~490 nmpH > 6[1]
Emission Maximum (λem) ~515-525 nmpH > 6[2]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹pH > 8 (estimated based on fluorescein)[2]
Fluorescence Quantum Yield (Φ) 0.91pH 9.0[1]
0.68pH 5.0[1]
Photostability Half-life 49 minutesN/A (for a Pennsylvania Green-derived probe)N/A

Synthesis and Bioconjugation

A scalable synthetic route to this compound methyl ester has been developed, making this versatile fluorophore more accessible for research purposes.[2] The carboxylic acid moiety can be readily activated, most commonly as an N-hydroxysuccinimidyl (NHS) ester, for covalent labeling of amine-containing molecules such as proteins, peptides, and modified oligonucleotides.

Experimental Protocol: Synthesis of this compound N-hydroxysuccinimidyl (NHS) Ester

This protocol is adapted from established methods for the synthesis of NHS esters from carboxylic acids.[3]

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica (B1680970) gel for flash column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add N-hydroxysuccinimide (2 equivalents) to the solution and stir until dissolved.

  • Add DCC (1.15 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mobile phase of 1:9 MeOH/CH₂Cl₂.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the this compound NHS ester as a solid.

Applications in Cellular Imaging

The hydrophobicity and cell permeability of this compound derivatives make them excellent probes for intracellular labeling.[4] The low pKa of the fluorophore ensures bright fluorescence in acidic organelles, which is a significant advantage over traditional dyes like fluorescein that are quenched in such environments.

Experimental Protocol: General Protocol for Intracellular Labeling with this compound Succinimidyl Ester

This protocol provides a general guideline for labeling the intracellular components of live cells. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup. This protocol is adapted from methods for labeling cells with carboxyfluorescein succinimidyl esters.[5]

Materials:

  • Cells of interest cultured on coverslips or in appropriate imaging plates

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.

  • Prepare a working labeling solution. Dilute the stock solution in PBS or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined through titration.

  • Prepare the cells. Wash the cultured cells once with warm PBS or HBSS.

  • Label the cells. Remove the wash buffer and add the labeling solution to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells. Remove the labeling solution and wash the cells three times with complete cell culture medium to remove any unbound dye.

  • Incubate. After the final wash, add fresh complete culture medium and incubate the cells for at least 30 minutes to allow for the hydrolysis of any remaining unreacted dye.

  • Image the cells. The cells can now be imaged using a fluorescence microscope with standard fluorescein filter sets.

Graphical Representations

Synthesis and Labeling Workflow

The following diagram illustrates the overall workflow from the synthesis of the amine-reactive form of this compound to its application in cellular labeling.

G cluster_synthesis Synthesis cluster_application Application 4-Carboxy-PG 4-Carboxy-Pennsylvania Green NHS_Ester 4-Carboxy-Pennsylvania Green NHS Ester 4-Carboxy-PG->NHS_Ester DCC, NHS Cells Live Cells NHS_Ester->Cells Incubation Labeled_Cells Labeled Intracellular Components Cells->Labeled_Cells Covalent Labeling Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy

Caption: Workflow for the synthesis of this compound NHS ester and its use in cellular labeling.

Logical Relationship of Pennsylvania Green to Related Fluorophores

The following diagram illustrates the conceptual relationship of Pennsylvania Green to its parent fluorophores, highlighting the combination of their key properties.

G Oregon_Green Oregon Green Pennsylvania_Green Pennsylvania Green Oregon_Green->Pennsylvania_Green Property1 Low pKa (pH-insensitivity) Oregon_Green->Property1 Tokyo_Green Tokyo Green Tokyo_Green->Pennsylvania_Green Property2 High Hydrophobicity (Cell Permeability) Tokyo_Green->Property2 Property3 Bright Fluorescence in Acidic Organelles Pennsylvania_Green->Property3

Caption: Conceptual relationship of Pennsylvania Green to Oregon Green and Tokyo Green.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes. Its combination of hydrophobicity, photostability, and bright, pH-insensitive fluorescence makes it a superior choice for a variety of applications in cell biology and drug discovery. The straightforward synthesis of its amine-reactive derivatives further enhances its utility, allowing for the robust labeling of a wide range of biomolecules. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively integrate this compound into their experimental workflows.

References

An In-Depth Technical Guide to the Photophysical Properties of 4-Carboxy-Pennsylvania Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green is a fluorescent dye that has emerged as a valuable tool in cellular imaging and drug development. A hybrid of Oregon Green and Tokyo Green, it offers a unique combination of hydrophobicity, photostability, and pH-insensitivity in moderately acidic environments, making it particularly well-suited for visualizing acidic organelles such as endosomes and lysosomes.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its application in studying cellular trafficking pathways.

Core Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. The key properties of this compound and its methyl ester derivative are summarized below. These values highlight its brightness and suitability for applications requiring sensitivity in acidic cellular compartments.

PropertyValueConditions
Absorption Maximum (λ_abs_) 496 nmThis compound methyl ester
Emission Maximum (λ_em_) 517 nmThis compound methyl ester
Molar Extinction Coefficient (ε) 62,000 M⁻¹cm⁻¹This compound at pH 7.4
Quantum Yield (Φ) 0.91This compound methyl ester at pH 9.0
0.68This compound methyl ester at pH 5.0
0.89This compound at pH 7.4
pKa 4.8This compound methyl ester
Fluorescence Lifetime (τ) ~4.1 ns (estimated)Estimated based on the structurally similar Oregon Green 488
Photostability (t_1/2_) 49 minPennsylvania Green probe in living cells

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the effective application of fluorescent probes. Below are detailed methodologies for determining the quantum yield and pKa of this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Fluorescein or another suitable standard with a known quantum yield in the same spectral region

  • Appropriate solvents (e.g., phosphate-buffered saline (PBS) at various pH values)

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the this compound using the following equation:

    Φ_sample_ = Φ_standard_ * (Slope_sample_ / Slope_standard_) * (η_sample_² / η_standard_²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Determination of pKa by Absorbance Titration

The pKa of a fluorescent dye can be determined by measuring the change in its absorbance spectrum as a function of pH.

Materials:

  • UV-Vis Spectrophotometer

  • pH meter

  • A series of buffers covering a wide pH range (e.g., from pH 2 to 10)

  • Concentrated acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

  • This compound solution

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH).

  • Prepare a series of solutions with the same concentration of the dye in different buffers covering the desired pH range.

  • Measure the absorbance spectrum of each solution at a constant temperature.

  • Identify the wavelength of maximum absorbance change between the acidic and basic forms of the dye.

  • Plot the absorbance at this wavelength as a function of pH. The resulting curve should be sigmoidal.

  • The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

Application in Cellular Imaging: Visualizing Endocytosis

The low pKa of this compound makes it an excellent probe for studying the acidic environment of the endocytic pathway.[1][2] As a fluorescently labeled ligand is internalized via receptor-mediated endocytosis, it is trafficked through early endosomes (pH ~6.0-6.5) and then to late endosomes and lysosomes (pH ~4.5-5.5). The fluorescence of this compound will increase as it enters these more acidic compartments, providing a visual readout of its subcellular localization and the maturation of the endosome.

Endocytosis_Workflow Receptor-Mediated Endocytosis and Endosomal Acidification cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cellular Interior Ligand Ligand-4-Carboxy-PG Receptor Cell Surface Receptor Ligand->Receptor Binding Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Fluorescence Increases Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Fluorescence Maximizes Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Sustained High Fluorescence Late_Endosome->Lysosome Fusion

Caption: Workflow of receptor-mediated endocytosis visualized with this compound.

The following diagram illustrates the experimental workflow for quantifying the photophysical properties of this compound.

Photophysical_Characterization Experimental Workflow for Photophysical Characterization Sample_Prep Prepare Dye and Standard Solutions Absorbance_Spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) Sample_Prep->Absorbance_Spec Emission_Spec Measure Emission Spectra (Spectrofluorometer) Sample_Prep->Emission_Spec pH_Titration Prepare Solutions at Various pH Sample_Prep->pH_Titration Data_Analysis_QY Calculate Quantum Yield Absorbance_Spec->Data_Analysis_QY Emission_Spec->Data_Analysis_QY Absorbance_pH Measure Absorbance vs. pH pH_Titration->Absorbance_pH Data_Analysis_pKa Determine pKa Absorbance_pH->Data_Analysis_pKa

Caption: Workflow for determining the quantum yield and pKa of a fluorescent dye.

References

An In-depth Technical Guide to the Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficient and scalable synthesis of 4-Carboxy-Pennsylvania Green methyl ester, a valuable fluorinated fluorophore for the development of fluorescent molecular probes. This hydrophobic derivative, a hybrid of Oregon Green and Tokyo Green, exhibits high cell permeability and bright fluorescence in acidic environments, making it particularly suitable for labeling intracellular targets.[1][2] The methodologies detailed herein are based on the optimized, chromatography-free synthesis reported by Woydziak, Fu, and Peterson (2014), which allows for multi-gram scale production.[1][2]

I. Overview of the Synthetic Strategy

The synthesis of this compound methyl ester is achieved through a robust five-step linear process. The key features of this strategy include:

  • Scalable formation of the core xanthone (B1684191) structure: A key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one, is synthesized via an iterative nucleophilic aromatic substitution.

  • Hydroxyl group protection: The hydroxyl groups of the xanthone core are protected as (2-methoxyethoxy)methyl (MEM) ethers to prevent side reactions in the subsequent Grignard addition.

  • Formation of the carbon skeleton: A Grignard reagent, prepared from methyl 4-iodo-3-methylbenzoate, is added to the protected xanthone.

  • Deprotection and aromatization: The final step involves an acid-catalyzed deprotection of the MEM ethers, which concurrently promotes the aromatization to yield the desired fluorophore.

This synthetic route has been optimized to avoid column chromatography, facilitating large-scale preparation with an overall yield of approximately 28%.[1][2]

II. Experimental Protocols

The following protocols are adapted from the work of Woydziak et al. (2014).

Step 1: Synthesis of 2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5)

This step involves the reaction of bis-(2,4,5-trifluorophenyl)methanone with hydroxide (B78521) in a one-pot process that installs four carbon-oxygen bonds.

Materials:

  • Bis-(2,4,5-trifluorophenyl)methanone

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve bis-(2,4,5-trifluorophenyl)methanone in DMSO.

  • Add a solution of potassium hydroxide in water dropwise to the stirred solution.

  • Heat the reaction mixture and stir for the specified time to facilitate the nucleophilic aromatic substitution and subsequent cyclization.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry to yield 2,7-difluoro-3,6-dihydroxy-9H-xanthen-9-one as a solid.

Step 2: Synthesis of 2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one (6)

The hydroxyl groups of the xanthone are protected with MEM groups.

Materials:

  • 2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Aqueous Potassium Hydroxide (KOH), 1 M

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • To a solution of xanthone 5 in anhydrous THF, add N,N-diisopropylethylamine and 2-methoxyethoxymethyl chloride.

  • Heat the mixture to 50 °C and stir for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic phase with 1 M aqueous KOH.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • The resulting solid is recrystallized from dichloromethane and hexanes to yield pure MEM-protected xanthone 6 .[3]

Step 3 & 4: Grignard Reaction and In Situ Deprotection to Yield this compound Methyl Ester (8)

This is a one-pot procedure involving the formation of a Grignard reagent, its addition to the protected xanthone, and subsequent acidic deprotection.

Materials:

  • Methyl 4-iodo-3-methylbenzoate (7)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, "Turbo Grignard") in THF

  • 2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one (6)

  • Aqueous Hydrochloric Acid (HCl), 6 M

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695)

  • Hexanes

Procedure:

  • In an oven-dried, nitrogen-purged flask, dissolve methyl 4-iodo-3-methylbenzoate (7) in anhydrous THF and cool to -78 °C.

  • Slowly add the i-PrMgCl·LiCl complex solution and stir for 1 hour at -78 °C to facilitate metal-halogen exchange.

  • In a separate flask, dissolve the MEM-protected xanthone (6) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of 6 to the Grignard reagent at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 4 °C and slowly add 6 M aqueous HCl to quench the reaction and cleave the MEM protecting groups.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from hot ethanol followed by washing with hexanes to afford pure this compound methyl ester (8).[3]

III. Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound Methyl Ester
StepProductStarting Material(s)YieldReference
12,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5)Bis-(2,4,5-trifluorophenyl)methanone~50%[3]
22,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one (6)2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5)75%[3]
3-4This compound methyl ester (8)Methyl 4-iodo-3-methylbenzoate (7) and Compound 6 ~75%[3]
Overall Yield ~28% [1][2]
Table 2: Photophysical Properties of this compound
PropertyValueConditions
Absorption Maximum (λmax)494 nmpH 7.4
Emission Maximum (λem)515 nmpH 7.4
Molar Extinction Coefficient (ε)62,000 M-1cm-1pH 7.4
Fluorescence Quantum Yield (Φ)0.89pH 7.4
pKa4.8

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway for this compound methyl ester.

Caption: Synthetic workflow for this compound methyl ester.

V. Conclusion

The synthetic route detailed in this guide provides a practical and scalable method for producing multi-gram quantities of this compound methyl ester without the need for chromatographic purification.[1][2] This fluorophore's advantageous properties, including high cell permeability and bright fluorescence in acidic organelles, make it a powerful tool for researchers in cell biology and drug development for the construction of novel fluorescent probes.[1]

References

4-Carboxy-Pennsylvania Green: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye 4-Carboxy-Pennsylvania Green, specifically its fluorescence quantum yield and pKa value. This document details the experimental methodologies for determining these key parameters and presents the data in a clear, structured format for easy reference and comparison.

Core Photophysical Data

This compound is a fluorinated xanthene dye, developed as a hydrophobic and photostable alternative to fluorescein (B123965) and its derivatives. It is structurally a hybrid of Oregon Green and Tokyo Green.[1][2][3] Its key quantitative photophysical properties are summarized below.

ParameterValueReference Compound
Fluorescence Quantum Yield (Φ) 0.91 (at pH 9.0)Fluorescein (Φ ≈ 0.92)
pKa 4.8Oregon Green (pKa = 4.8)

Experimental Protocols

The determination of the quantum yield and pKa value of a fluorescent dye is critical for its application in biological and chemical research. The following sections detail the standardized experimental protocols used to ascertain these values for this compound.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound was determined using the comparative method, a well-established relative method that involves a fluorescent standard with a known quantum yield.

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard. By using dilute solutions with low absorbance (< 0.1), it is assumed that the number of photons absorbed is linearly proportional to the absorbance.

Experimental Workflow:

Figure 1. Workflow for Quantum Yield Determination.

Detailed Steps:

  • Selection of Standard: A suitable fluorescence standard is chosen, which should have a well-characterized quantum yield and spectral properties that are reasonably close to the sample. For this compound, fluorescein or 5-carboxyfluorescein (B1664652) in a buffer at pH 9.0 are appropriate standards.

  • Solvent: The same solvent or buffer system must be used for both the sample and the standard to minimize differences in the refractive index.

  • Absorbance Measurement: The absorbance of a series of dilute solutions of both the sample and the standard is measured at the chosen excitation wavelength (e.g., 494 nm for this compound). The absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: The fluorescence emission spectra of the same solutions are recorded using a spectrofluorometer. The integrated fluorescence intensity (the area under the emission curve) is then determined.

  • Data Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The slopes of the resulting linear fits are determined.

  • Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (this term is often assumed to be 1 if the same solvent is used).

Determination of pKa Value

The pKa of this compound, which describes its acidity, was determined by spectrophotometric or spectrofluorometric titration. This is a critical parameter as it indicates the pH range in which the dye's fluorescence is stable.

Principle: The absorption or fluorescence spectrum of many dyes is pH-dependent. By measuring the change in absorbance or fluorescence at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined. The pKa is the pH at which the protonated and deprotonated forms of the dye are present in equal concentrations.

Experimental Workflow:

Figure 2. Workflow for pKa Determination.

Detailed Steps:

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., from pH 2 to 10) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A small, constant volume of this stock solution is added to each of the different pH buffers to create a series of test solutions.

  • Spectroscopic Measurement: The absorbance of each solution is measured at a specific wavelength. This wavelength is chosen to maximize the difference in absorbance between the fully protonated and fully deprotonated forms of the dye. For fluorescein-type dyes, this is often the absorbance maximum of the dianionic form (around 494 nm).

  • Data Analysis: The absorbance values are plotted against the corresponding pH values. This will generate a sigmoidal titration curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation or a sigmoidal function.[3]

Signaling Pathways and Applications

The low pKa of this compound (4.8) makes it particularly valuable for imaging and tracking in acidic cellular compartments.[2][3] Unlike dyes with higher pKa values (e.g., fluorescein, pKa ~6.4), Pennsylvania Green remains brightly fluorescent in environments such as endosomes and lysosomes.[2][3] This property is crucial for studying cellular processes like endocytosis, protein trafficking, and drug delivery, where cargo is often routed through these acidic organelles. The 4-carboxy group provides a convenient attachment point for conjugation to biomolecules, such as proteins, antibodies, or small-molecule ligands, enabling their visualization within these pathways.[1]

Signaling_Pathway_Application cluster_endocytosis Endocytic Pathway Extracellular Space Extracellular Space Cell Membrane Cell Membrane Cytoplasm Cytoplasm Early Endosome (pH 6.0-6.5) Early Endosome (pH 6.0-6.5) Late Endosome (pH 5.0-6.0) Late Endosome (pH 5.0-6.0) Early Endosome (pH 6.0-6.5)->Late Endosome (pH 5.0-6.0) Maturation Lysosome (pH 4.5-5.0) Lysosome (pH 4.5-5.0) Late Endosome (pH 5.0-6.0)->Lysosome (pH 4.5-5.0) Fusion Drug Release Drug Release Lysosome (pH 4.5-5.0)->Drug Release Degradation & Drug Release Drug-PG_Conjugate Drug conjugated to 4-Carboxy-PG Receptor Receptor Drug-PG_Conjugate->Receptor Binding Receptor->Early Endosome (pH 6.0-6.5) Receptor-mediated endocytosis

Figure 3. Application in Receptor-Mediated Endocytosis.

References

Harnessing the Power of Fluorine: A Technical Guide to Fluorinated Fluorophores in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of subcellular structures and dynamic processes with high specificity.[1][2] The performance of this technique is critically dependent on the photophysical properties of the fluorescent probes used. The strategic incorporation of fluorine atoms into traditional fluorophore scaffolds has given rise to a new class of probes with enhanced properties, including increased photostability, higher quantum yields, and tuned environmental sensitivity.[3][4] This guide provides an in-depth technical overview of the applications of fluorinated fluorophores in cell biology, detailing their advantages, summarizing key quantitative data, presenting experimental protocols, and illustrating relevant workflows.

The Fluorine Advantage: Enhancing Fluorophore Performance

The introduction of fluorine, the most electronegative element, into a fluorophore's structure imparts several beneficial properties. These modifications are not trivial decorations; they fundamentally alter the electronic and steric characteristics of the molecule, leading to significant improvements in performance for cellular imaging.

  • Increased Photostability: Fluorination can significantly enhance the resistance of a fluorophore to photobleaching.[3][4] C-F bonds are stronger than C-H bonds, making the molecule less susceptible to photo-oxidative degradation under intense laser illumination, which is crucial for long-term live-cell imaging and super-resolution microscopy (SRM) techniques.[2][5]

  • Enhanced Quantum Yield: Fluorine substitution can lead to higher fluorescence quantum yields (ΦF), resulting in brighter signals.[3][4] This is often attributed to the suppression of non-radiative decay pathways.[6][7] For example, some fluorinated fluoresceins exhibit quantum yields between 0.85 and 0.97.[4]

  • Tuning of Physicochemical Properties:

    • pKa Modification: Fluorination lowers the pKa of pH-sensitive dyes like fluorescein (B123965), making them more fluorescent at physiological pH and less prone to signal fluctuations from minor pH changes.[4]

    • Spectral Shifting: Strategic placement of fluorine atoms can induce either blue or red shifts in the absorption and emission spectra, allowing for the creation of a palette of dyes for multiplexed imaging.[8]

    • Increased Lipophilicity: The addition of fluorine can enhance lipophilicity, which can improve cell permeability and selective targeting of organelles.[9]

  • Environmental Sensing: Fluorination is a key strategy in the design of "smart" probes that report on their local environment, such as voltage-sensitive dyes (VSDs) and ion indicators.[8][10] The electron-withdrawing nature of fluorine can fine-tune the sensitivity and response kinetics of these sensors.

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Fluorophores

The advantages of fluorination are best illustrated by comparing the photophysical properties of a parent fluorophore with its fluorinated derivatives. The following table summarizes key data for the fluorescein family, demonstrating the impact of fluorine substitution.

PropertyFluoresceinOregon Green™ 488 (2',7'-Difluorofluorescein)
pKa ~6.4~4.8[4]
Quantum Yield (ΦF) ~0.93~0.92[4]
Relative Photostability BaselineHigher[3][4]
Optimal pH Range > 7.5> 6.0

Table 1: Comparison of photophysical properties of Fluorescein and its difluorinated analog, Oregon Green™ 488. The lower pKa of the fluorinated version makes it significantly more fluorescent under typical physiological conditions (pH ~7.2-7.4).

Key Applications in Cell Biology

Fluorinated fluorophores are not merely incremental improvements; they enable entirely new avenues of investigation in cell biology.

High-Fidelity Cellular Imaging

The enhanced brightness and photostability of fluorinated dyes like the Janelia Fluor® series make them ideal for demanding imaging applications.[5][11] They provide high-contrast images of subcellular structures with improved signal-to-noise ratios, allowing for the visualization of low-abundance proteins and dynamic processes over extended periods.[11]

Super-Resolution Microscopy (SRM)

SRM techniques like STORM (Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) push the limits of optical resolution down to the nanoscale.[5][12] These methods require exceptionally photostable dyes that can withstand intense laser power.[12] Fluorinated rhodamines and other custom dyes are well-suited for SRM, enabling the detailed mapping of molecular complexes and cellular architecture far beyond the diffraction limit of light.[5]

Genetically Encoded Voltage and Ion Sensing

Fluorinated dyes are integral to advanced sensors for cellular physiology.

  • Voltage Sensing: Genetically encoded voltage indicators (GEVIs) like Voltron 2.0 and Positron 2.0 utilize a protein scaffold (opsin) coupled with a synthetic, often fluorinated, dye.[13] Changes in membrane potential alter the dye's environment, causing a detectable change in fluorescence, which allows for optical recording of neuronal action potentials and other electrical events in cells.[8][13] Fluorination helps to improve the photostability and brightness of these voltage-sensitive dyes.[14]

  • Calcium Indicators: Calcium (Ca²⁺) is a ubiquitous second messenger in cellular signaling.[15][16] Fluorinated Ca²⁺ indicators, often based on rhodamine or fluorescein scaffolds, offer high sensitivity and a robust fluorescence increase upon binding to calcium.[17][18][19] This enables the precise measurement of Ca²⁺ fluxes in various cellular compartments, from the cytosol to the endoplasmic reticulum.[17][18]

Experimental Methodologies

The following section provides a generalized protocol for labeling and imaging intracellular proteins in live cells using a fluorinated, cell-permeable dye conjugated to a self-labeling protein tag (e.g., HaloTag®).

Protocol: Live-Cell Protein Labeling and Confocal Imaging

Objective: To visualize the subcellular localization of a protein of interest (POI) fused to a HaloTag® protein using a cell-permeable Janelia Fluor® (JF) dye.

Materials:

  • Mammalian cells cultured on glass-bottom imaging dishes, transfected with a plasmid encoding POI-HaloTag®.

  • Cell-permeable, fluorinated dye (e.g., Janelia Fluor® 646, HaloTag® Ligand).

  • Opti-MEM™ or other serum-free medium.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Confocal microscope equipped with appropriate lasers and detectors.

Procedure:

  • Cell Preparation: Culture cells to 60-80% confluency on imaging dishes. Ensure expression of the POI-HaloTag® fusion protein 24-48 hours post-transfection.

  • Dye Preparation: Prepare a 1 mM stock solution of the fluorinated dye ligand in DMSO. Immediately before use, dilute the stock solution to a final labeling concentration (typically 100-500 nM) in pre-warmed, serum-free medium.

  • Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the labeling medium containing the fluorinated dye to the cells. d. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Aspirate the labeling medium. b. Wash the cells 2-3 times with pre-warmed, complete culture medium, incubating for 5 minutes during each wash to allow unbound dye to diffuse out. c. After the final wash, add fresh, pre-warmed complete culture medium or imaging buffer to the dish.

  • Imaging: a. Transfer the dish to the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂. b. Locate the cells using brightfield or DIC optics. c. Excite the fluorophore using the appropriate laser line (e.g., 633 nm or 640 nm for JF646) and collect the emitted fluorescence through a suitable bandpass filter. d. Optimize laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity. e. Acquire images or time-lapse series as required by the experiment.

  • Data Analysis: Analyze the acquired images to determine the subcellular localization, dynamics, or intensity of the labeled protein.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz diagrams to illustrate key concepts.

General Workflow for Cellular Imaging

This diagram outlines the typical steps involved in a fluorescence microscopy experiment using fluorinated probes, from probe selection to final data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain Fluorinated Probe (e.g., JF Dye-Ligand) C Probe Loading / Labeling (Incubate cells with dye) A->C B Cell Culture & Transfection (e.g., POI-HaloTag®) B->C D Wash Unbound Probe (Reduce background) C->D E Live-Cell Imaging (e.g., Confocal, SRM) D->E F Image Acquisition E->F G Data Processing & Analysis (Localization, Quantification) F->G

Caption: A general workflow for live-cell imaging using fluorinated probes.

Mechanism of a Genetically Encoded Voltage Indicator (GEVI)

This diagram illustrates the operational principle of a modern GEVI, such as Voltron, which pairs a protein scaffold with a fluorinated dye to report voltage changes.

G cluster_membrane Cell Membrane GEVI GEVI Complex (Opsin + Fluorinated Dye) Conformation Opsin Conformational Change GEVI->Conformation Undergoes Depolarization Membrane Depolarization (e.g., Action Potential) Depolarization->GEVI Induces Fluorescence Change in Fluorescence (Detected by Microscope) Conformation->Fluorescence Causes

Caption: Mechanism of a fluorinated dye-based voltage sensor (GEVI).

Conclusion and Future Outlook

The incorporation of fluorine into fluorophore design represents a significant leap forward for biological imaging. Fluorinated probes offer superior brightness, photostability, and tunable properties that directly translate to higher quality data and the ability to perform more demanding experiments, such as long-term single-molecule tracking and multiplexed imaging in living cells.[2][3] As chemical synthesis methods become more sophisticated, the development of novel fluorinated fluorophores with tailored characteristics will continue to expand the toolkit of cell biologists, pushing the boundaries of what can be visualized and understood within the complex world of the cell.

References

A Comparative Analysis of 4-Carboxy-Pennsylvania Green and Oregon Green Photostability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fluorescence microscopy and cellular imaging, the photostability of a fluorophore is a critical determinant of its utility. The irreversible photochemical destruction of a fluorescent probe, known as photobleaching, can significantly limit the duration of imaging experiments and compromise the integrity of quantitative data. This technical guide provides a comprehensive comparison of the photostability of two notable green-emitting fluorophores: 4-Carboxy-Pennsylvania Green and Oregon Green. While both dyes are derivatives of fluorescein (B123965), they have been engineered with distinct properties to address the limitations of their parent molecule, particularly in terms of pH sensitivity and resistance to photobleaching.

This compound , a more recent innovation, was designed as a hybrid of Oregon Green and Tokyo Green. The goal of this molecular engineering was to create a fluorophore with the pH-insensitivity and photostability of Oregon Green, combined with the increased hydrophobicity of Tokyo Green, facilitating better cell permeability. Oregon Green , a well-established and widely used fluorophore, is a 2',7'-difluoro derivative of fluorescein. The electron-withdrawing fluorine substituents lower the pKa of the dye, making its fluorescence less sensitive to pH changes in the physiological range and enhancing its photostability compared to fluorescein.

This guide will delve into the available quantitative data on the photostability of these two dyes, provide detailed experimental protocols for their comparative analysis, and present visualizations of relevant experimental workflows.

Quantitative Photostability Data

One study reported the photobleaching half-life of a cellular membrane probe constructed with a derivative of this compound.[1] In this experiment, Jurkat lymphocytes stained with the probe were continuously irradiated with a 488 nm argon-ion laser on a confocal microscope. The fluorescence decay was quantified, and a half-life (t₁/₂) of 49 minutes was calculated for the Pennsylvania Green probe.[1] It is important to note that this was in comparison to a Tokyo Green-derived probe, which had a half-life of 29 minutes.[1]

For Oregon Green, while it is widely cited as being significantly more photostable than fluorescein, specific photobleaching quantum yields or half-lives under comparable conditions to the Pennsylvania Green study are not consistently reported.[2] One publication mentions that the photostability of Pennsylvania Green is "comparable to Oregon Green," suggesting similar performance, though quantitative data to support this is not provided in that source.[1]

The following table summarizes the available and relevant photophysical properties of the two dyes.

PropertyThis compoundOregon Green 488
Excitation Maximum (nm) ~496~496
Emission Maximum (nm) ~517~524
Quantum Yield ~0.91 (at pH 9.0)[3]~0.91 (at pH 9.0)[4]
pKa ~4.8[1]~4.7[1]
**Photobleaching Half-life (t₁/₂) **49 min (cellular probe)[1]Data not directly comparable

Experimental Protocols

Given the lack of direct comparative data, a standardized experimental protocol is essential for researchers wishing to perform their own head-to-head analysis of the photostability of this compound and Oregon Green. The following protocols outline methodologies for both in vitro and in-cell photobleaching experiments.

In Vitro Photobleaching Assay

This protocol details a method for measuring the photobleaching of the two dyes in a controlled solution-based environment.

1. Materials:

  • This compound, succinimidyl ester

  • Oregon Green 488, succinimidyl ester

  • Amine-reactive substrate (e.g., bovine serum albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Spectrofluorometer with time-scan capabilities and a stable light source (e.g., Xenon arc lamp with a 488 nm bandpass filter)

  • Quartz cuvettes

2. Procedure:

  • Dye Conjugation: Prepare stock solutions of this compound and Oregon Green 488 succinimidyl esters in DMSO. Conjugate the dyes to BSA in PBS at a controlled dye-to-protein ratio. Purify the conjugates to remove free dye.

  • Sample Preparation: Dilute the dye-BSA conjugates in PBS to a final concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (e.g., an absorbance of ~0.05 at 488 nm).

  • Photobleaching Measurement:

    • Place the sample in the spectrofluorometer.

    • Continuously illuminate the sample at 488 nm with a defined excitation slit width.

    • Record the fluorescence emission at the respective emission maxima (~517 nm for Pennsylvania Green and ~524 nm for Oregon Green) over a prolonged period (e.g., 30-60 minutes).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity versus time.

    • Fit the data to a single or double exponential decay model to determine the photobleaching half-life (t₁/₂).

In-Cell Photobleaching Assay

This protocol describes a method for comparing the photostability of the two dyes within a cellular context using confocal microscopy.

1. Materials:

  • Cell line of choice (e.g., HeLa, CHO) cultured on glass-bottom dishes.

  • This compound, AM ester or conjugated to a cell-permeant molecule.

  • Oregon Green 488, AM ester or conjugated to a cell-permeant molecule.

  • Cell culture medium.

  • Confocal laser scanning microscope with a 488 nm laser line and a sensitive detector.

  • Image analysis software (e.g., ImageJ/Fiji).

2. Procedure:

  • Cell Labeling: Incubate the cells with either this compound or Oregon Green under identical conditions (concentration, time, temperature) to achieve comparable initial fluorescence intensity. Wash the cells to remove excess dye.

  • Image Acquisition:

    • Identify a field of view with labeled cells.

    • Set the confocal microscope parameters (laser power, pinhole size, detector gain, scan speed) and keep them constant for all experiments.

    • Acquire a time-lapse series of images, continuously scanning the same field of view.

  • Data Analysis:

    • Select regions of interest (ROIs) within individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Correct for any background fluorescence.

    • Normalize the intensity values to the initial intensity.

    • Plot the normalized intensity versus time and calculate the photobleaching half-life.

Mandatory Visualizations

Experimental Workflow for In-Cell Photostability Comparison

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa on glass-bottom dish) dye_a Labeling with This compound cell_culture->dye_a dye_b Labeling with Oregon Green 488 cell_culture->dye_b wash Wash to Remove Excess Dye dye_a->wash dye_b->wash confocal Confocal Microscopy (488 nm laser) wash->confocal timelapse Time-lapse Imaging (Continuous Scanning) confocal->timelapse roi Define Regions of Interest (ROIs) in Cells timelapse->roi intensity Measure Mean Fluorescence Intensity over Time roi->intensity normalize Normalize Intensity Data intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot halflife Calculate Photobleaching Half-life (t₁/₂) plot->halflife compare Compare Photostability halflife->compare

Caption: Workflow for comparing the in-cell photostability of fluorescent dyes.

FRET-Based Kinase Activity Assay

Both this compound and Oregon Green can serve as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) based biosensors. In such applications, photostability is paramount for reliable and prolonged measurements. The following diagram illustrates a generic signaling pathway for a FRET-based kinase activity biosensor.

G cluster_fret FRET Biosensor cluster_pathway Signaling Pathway cluster_states Biosensor States donor Donor Fluorophore (e.g., Oregon Green) acceptor Acceptor Fluorophore (e.g., Rhodamine) donor->acceptor Energy Transfer linker Flexible Linker donor->linker substrate Kinase Substrate Peptide phospho_binding Phospho-binding Domain substrate->phospho_binding phospho_binding->acceptor linker->substrate ligand Ligand receptor Receptor ligand->receptor kinase Active Kinase receptor->kinase atp ATP kinase->atp Phosphorylation state_low Low FRET State (Unphosphorylated) kinase->state_low adp ADP atp->adp atp->state_low state_high High FRET State (Phosphorylated) state_low->state_high Conformational Change state_high->donor Excitation (488 nm)

Caption: Signaling pathway for a FRET-based kinase activity biosensor.

Conclusion

Both this compound and Oregon Green are excellent green-emitting fluorophores that offer significant advantages over traditional fluorescein dyes, particularly in terms of photostability and pH insensitivity. While existing literature suggests that the photostability of Pennsylvania Green is comparable to that of Oregon Green, a direct, quantitative head-to-head comparison is lacking. For research applications where prolonged imaging or highly quantitative measurements are critical, it is advisable to perform a direct comparison using the protocols outlined in this guide under the specific experimental conditions of the intended application. The choice between these two high-performance dyes will ultimately depend on the specific requirements of the experiment, including the need for enhanced hydrophobicity and cell permeability, where this compound may offer an advantage.

References

A Technical Guide to the Fluorescence of 4-Carboxy-Pennsylvania Green in Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Carboxy-pennsylvania green, a fluorescent dye optimized for studying the acidic environments of cellular organelles such as endosomes and lysosomes. Its unique properties, including a low pKa and high quantum yield in acidic conditions, make it a powerful tool in cell biology and drug development for monitoring organellar function and trafficking.

Core Properties of Pennsylvania Green

Pennsylvania Green is a synthetic fluorophore designed as a hybrid of Oregon Green and Tokyo Green.[1] It was developed to be a more hydrophobic, photostable, and less pH-sensitive alternative to the widely used fluorescein (B123965) dye.[2][3] The key features that make it particularly suitable for imaging acidic organelles are its fluorine substituents, which increase the acidity of the phenolic proton, and its increased hydrophobicity compared to fluorescein, which can improve cell permeability.[1][4]

The fluorescence of Pennsylvania Green is highly dependent on pH. The fluorophore exists in equilibrium between a protonated, less fluorescent state and a deprotonated, highly fluorescent anionic state. The low pKa of this equilibrium means that the dye remains brightly fluorescent in acidic environments where traditional dyes like fluorescein are quenched.[2][5]

Quantitative Data Summary

The spectral and pH-dependent properties of this compound and related fluorophores are summarized below. The low pKa of Pennsylvania Green (~4.8) is critical, as it is close to the luminal pH of late endosomes and lysosomes (pH 4.5-5.5), allowing it to act as a sensitive reporter in this range.[2][6] In contrast, dyes with higher pKa values, such as fluorescein (pKa ~6.5), lose significant fluorescence in these compartments.[2]

PropertyThis compound4-Carboxy-Tokyo GreenFluorescein
pKa ~4.8[1][2][5]~6.2[2][3]~6.5[2]
Excitation Max (λex) ~494 nm[1]N/A~490 nm[2]
Emission Max (λem) ~514 nm[1]N/AN/A
Quantum Yield (Φ) at pH 9.0 0.91[2]0.93[2]0.92[2]
Quantum Yield (Φ) at pH 5.0 0.68[2]0.39[2]Very Low
Molar Absorptivity (ε) at pH 7.4 82,000 M⁻¹cm⁻¹ (at 494 nm)[1]N/AN/A

Mechanism of pH-Dependent Fluorescence

The fluorescence of this compound is governed by the protonation state of its xanthene structure. In environments with a pH above its pKa, the molecule is predominantly in its deprotonated, monoanionic form, which is highly fluorescent. In more acidic conditions (pH < pKa), the fluorophore becomes protonated, leading to a significant reduction in fluorescence. This pH-dependent equilibrium is what allows the dye to function as a pH indicator.

G Protonated Protonated Form (Low Fluorescence) Deprotonated Deprotonated Form (High Fluorescence) Protonated->Deprotonated - H⁺ Deprotonated->Protonated + H⁺ H_ion_low Low pH (< pKa) H_ion_high High pH (> pKa)

Caption: pH-dependent equilibrium of Pennsylvania Green fluorescence.

Experimental Protocols

This protocol describes the loading of acidic organelles with this compound conjugated to dextran (B179266), a polysaccharide that is taken up by cells through endocytosis and accumulates in endosomes and lysosomes.

  • Probe Preparation : Prepare a stock solution of this compound-dextran conjugate at 1-5 mg/mL in a sterile, serum-free culture medium or PBS.

  • Cell Culture : Plate cells (e.g., macrophages, HeLa cells) on glass-bottom dishes or coverslips suitable for microscopy and grow to 60-80% confluency.

  • Cell Loading :

    • Remove the culture medium and wash the cells once with a warm, serum-free medium.

    • Incubate the cells with the dextran conjugate solution (final concentration typically 0.5-1.0 mg/mL) for a "pulse" period (e.g., 15-60 minutes) at 37°C to allow for internalization into early endosomes.

  • Chase Period :

    • Remove the probe-containing medium and wash the cells three times with a complete culture medium.

    • Incubate the cells in a fresh, complete medium for a "chase" period (e.g., 1-4 hours) at 37°C. During this time, the dextran conjugate will be trafficked from early endosomes to late endosomes and lysosomes.[6]

  • Imaging : Proceed to live-cell imaging or fixation for immunofluorescence.

To obtain quantitative pH measurements, an in-situ calibration is performed. This involves equilibrating the intracellular and extracellular pH using ionophores and imaging the cells in a series of buffers with known pH values. While Pennsylvania Green is often used qualitatively, a ratiometric approach (using a pH-insensitive dye as a reference) provides more robust data.[6][7]

  • Buffer Preparation : Prepare a set of calibration buffers (e.g., MES/HEPES/Bicine buffers) ranging from pH 4.0 to 6.5. Each buffer should contain ionophores such as 10 µM nigericin (B1684572) and 10 µM monensin (B1676710) to equilibrate H⁺ and K⁺ concentrations across organellar membranes.

  • Cell Preparation : Load cells with the fluorescent probe as described in Protocol 1. If performing ratiometric imaging, co-load with a pH-insensitive fluorescent dye (e.g., Alexa Fluor 647-dextran).[6]

  • Calibration Procedure :

    • Wash the loaded cells with a calibration buffer at a neutral pH (e.g., pH 7.0).

    • Sequentially replace the buffer with the calibration buffers, starting from the most acidic (pH 4.0) to the most basic (pH 6.5).

    • Incubate the cells in each buffer for 5-20 minutes at 37°C before imaging to allow for pH equilibration.[6]

  • Image Acquisition :

    • Using a confocal microscope, acquire images of the cells at each pH point. Use the 488 nm laser line for Pennsylvania Green excitation and collect emission between ~500-550 nm.

    • If a ratiometric probe is used, acquire images in the second channel for the reference dye.

  • Data Analysis :

    • Measure the mean fluorescence intensity of individual lysosomes or endosomes at each pH point.

    • Plot the fluorescence intensity (or the ratio of intensities of the pH-sensitive to pH-insensitive dye) against the buffer pH to generate a calibration curve.

    • Use this curve to convert the fluorescence intensity measurements from experimental cells (not treated with ionophores) into absolute pH values.

G Workflow for Quantitative pH Measurement cluster_prep Preparation cluster_exp Experiment & Imaging cluster_analysis Data Analysis A 1. Label Cells with Pennsylvania Green-Dextran C 3. Equilibrate Labeled Cells in each pH Buffer A->C B 2. Prepare Calibration Buffers (pH 4.0-6.5) with Ionophores B->C D 4. Acquire Fluorescence Images via Confocal Microscopy C->D E 5. Measure Mean Fluorescence Intensity of Organelles D->E F 6. Plot Intensity vs. pH to Create Calibration Curve E->F G 7. Determine Organellar pH in Experimental Samples F->G

Caption: Workflow for quantitative measurement of organellar pH.

Advantages and Limitations

Advantages:

  • High Fluorescence in Acidic Media : The low pKa of ~4.8 ensures the dye is brightly fluorescent in the acidic lumen of endosomes and lysosomes.[2][5]

  • Photostability : Pennsylvania Green is significantly more photostable than fluorescein, allowing for longer imaging experiments.[2]

  • Hydrophobicity : Increased hydrophobicity can lead to better cell permeability for certain conjugates compared to more polar dyes like Oregon Green.[1][4]

  • High Quantum Yield : It possesses an excellent quantum yield, comparable to fluorescein at basic pH and far superior at acidic pH.[2]

Limitations:

  • Single Wavelength Dye : As a single-wavelength intensity-based probe, measurements can be affected by factors like dye concentration, organelle volume, and photobleaching. This limitation can be mitigated by using a ratiometric approach with a second, pH-insensitive dye.[7]

  • Environmental Sensitivity : Like many fluorophores, its properties can be influenced by the local microenvironment, which should be considered when interpreting results.[8]

Conclusion

This compound is a premier fluorescent probe for investigating the biology of acidic organelles. Its rational design confers a low pKa and high quantum yield in acidic environments, overcoming the primary limitations of traditional dyes like fluorescein.[2][3] For researchers in cell biology and drug development, this dye provides a reliable and bright signal for visualizing endo-lysosomal compartments and quantifying their luminal pH, offering critical insights into cellular processes such as endocytosis, autophagy, and drug trafficking.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 4-Carboxy-Pennsylvania Green NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green NHS ester is a fluorescent labeling reagent used to covalently attach the Pennsylvania Green fluorophore to proteins and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) in an acylation reaction to form a stable amide bond. This labeling method is widely used in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays, to visualize and track proteins within complex biological systems.

The Pennsylvania Green fluorophore offers several advantages for cellular imaging applications. It is a hydrophobic, photostable, and less pH-sensitive alternative to fluorescein. Its lower pKa (~4.8) allows it to remain highly fluorescent in acidic intracellular compartments like endosomes. Furthermore, its hydrophobicity can contribute to increased cell permeability, making it suitable for labeling intracellular targets.

These application notes provide a detailed protocol for labeling proteins with this compound NHS ester, including methods for determining the degree of labeling and a specific workflow for labeling SNAP-tag fusion proteins for intracellular imaging.

Properties of this compound NHS Ester

PropertyValueReference
Molecular FormulaC₂₅H₁₅F₂NO₇
Molecular Weight479.39 g/mol
Excitation Maximum (λex)~498 nm
Emission Maximum (λem)~526 nm
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹ at ~498 nm (estimated)
Fluorescence Quantum Yield (Φ) ~0.9 (estimated)
A280 Correction Factor ~0.3 (estimated)

Note: The Molar Extinction Coefficient, Quantum Yield, and A280 Correction Factor are critical parameters for quantitative analysis. The values provided are estimates based on the similar fluorophore Oregon Green 488. For precise quantitative studies, it is recommended to determine these values experimentally for the specific conjugate.

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a general procedure for the covalent labeling of proteins with this compound NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate buffer)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Calculate the required amount of NHS ester. A molar excess of the dye to the protein is typically used. An empirical starting point for mono-labeling is a 8-fold molar excess of the NHS ester. The optimal ratio may need to be determined empirically for each protein.

      • Calculation:

        • mg of NHS ester = (molar excess of dye) x (mg of protein) x (MW of NHS ester) / (MW of protein)

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent can be added. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • The first colored band to elute from the column is the labeled protein. Collect the fractions containing the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the Pennsylvania Green dye (~498 nm, A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of dye (M) = A_max / (ε_dye x path length in cm)

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max (~76,000 cm⁻¹M⁻¹).

  • Calculate the corrected absorbance at 280 nm, which accounts for the dye's absorbance at this wavelength:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max x Correction Factor)

    • The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at A_max (~0.3).

  • Calculate the concentration of the protein using the corrected A₂₈₀:

    • Concentration of protein (M) = Corrected A₂₈₀ / (ε_protein x path length in cm)

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = (Concentration of dye) / (Concentration of protein)

Application Example: Labeling of Intracellular SNAP-tag Fusion Proteins

SNAP-tag is a self-labeling protein tag that can be fused to a protein of interest. It specifically and covalently reacts with benzylguanine (BG) derivatives, allowing for the targeted labeling of the fusion protein with a fluorescent probe. This workflow describes the labeling of a SNAP-tag fusion protein expressed within a cell with a this compound-BG substrate.

experimental_workflow cluster_prep Reagent Preparation cluster_labeling Cell Labeling cluster_analysis Analysis prep_dye Prepare this compound-BG Substrate add_dye Incubate Cells with Labeling Medium containing Pennsylvania Green-BG Substrate prep_dye->add_dye Add substrate prep_cells Culture and Transfect Cells with SNAP-tag Fusion Protein Construct prep_cells->add_dye Expressing SNAP-tag fusion wash_cells Wash Cells to Remove Unbound Substrate add_dye->wash_cells Covalent labeling occurs image_cells Image Labeled Cells using Fluorescence Microscopy wash_cells->image_cells Prepare for imaging analyze_data Analyze Protein Localization and Dynamics image_cells->analyze_data

Caption: Workflow for labeling intracellular SNAP-tag fusion proteins.

This workflow enables the specific visualization of a target protein within living or fixed cells, allowing for studies of protein localization, trafficking, and interactions.

Conclusion

The protocol and information provided herein offer a comprehensive guide for the successful labeling of proteins with this compound NHS ester. The unique properties of the Pennsylvania Green fluorophore make it a valuable tool for researchers in cell biology and drug development, particularly for applications involving the imaging of intracellular targets. Careful optimization of the labeling conditions and accurate determination of the degree of labeling are crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for 4-Carboxy-pennsylvania green in Tracking Intracellular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-pennsylvania green is a synthetic, hydrophobic, and photostable fluorescent dye that serves as a powerful tool for tracking intracellular targets. As a derivative of fluorescein (B123965), it exhibits bright green fluorescence. A key feature of this compound is its low pKa of approximately 4.8, which renders it less sensitive to pH changes in acidic environments compared to its parent compound, fluorescein (pKa ~6.5).[1] This property makes it particularly well-suited for visualizing and tracking molecules within acidic organelles such as endosomes and lysosomes, where it remains highly fluorescent.[1][2] Its enhanced cell permeability, compared to analogous dyes like Oregon Green, further solidifies its utility in live-cell imaging applications for studying dynamic cellular processes.[3][4]

These application notes provide detailed protocols for utilizing this compound in various experimental setups, including live-cell imaging of receptor-mediated endocytosis and flow cytometric analysis of cellular uptake.

Data Presentation

A comparative summary of the photophysical properties of this compound and related green fluorescent dyes is presented below. This table allows for an informed selection of the appropriate fluorophore based on the specific experimental requirements.

PropertyThis compoundOregon Green™ 488Fluorescein
Excitation Maximum (nm) ~490[1]490[5], 498[6]494[7]
Emission Maximum (nm) ~514[1]514[5], 526[6]512[7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not explicitly reported~70,00092,300[8]
Quantum Yield 0.68 (at pH 5.0)[1]0.91[9]0.97[8]
pKa ~4.8[1][2]4.8[10]6.4[7]
Key Features Hydrophobic, photostable, pH-insensitive in acidic organelles, high cell permeability.[1][2][3][4]Photostable, pH-insensitive at physiological pH.[9][10]High quantum yield, pH-sensitive.[7][8]

Experimental Protocols

Protocol 1: Labeling of Intracellular Proteins via SNAP-Tag® Technology

This protocol describes the specific labeling of a protein of interest (POI) fused to a SNAP-tag® with an O6-benzylguanine (BG) derivative of this compound for subsequent visualization.

Materials:

  • Mammalian cells expressing a POI-SNAP-tag® fusion protein

  • Complete cell culture medium

  • This compound-BG derivative (custom synthesis or commercial supplier)

  • Anhydrous DMSO

  • Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of the this compound-BG derivative in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically.

  • Cell Labeling:

    • Culture the POI-SNAP-tag® expressing cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Aspirate the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Live-Cell Imaging:

    • Image the labeled cells using a confocal microscope equipped with a 488 nm laser for excitation.

    • Collect the emission between 500-550 nm.

    • Use minimal laser power to reduce phototoxicity and photobleaching.

G cluster_0 Experimental Workflow: SNAP-Tag Labeling Prepare Staining Solution Prepare Staining Solution Cell Labeling Cell Labeling Prepare Staining Solution->Cell Labeling Add to cells Live-Cell Imaging Live-Cell Imaging Cell Labeling->Live-Cell Imaging Visualize

Workflow for SNAP-Tag® labeling.
Protocol 2: Tracking Receptor-Mediated Endocytosis using Confocal Microscopy

This protocol outlines the use of this compound conjugated to a ligand to track the internalization of its corresponding receptor.

Materials:

  • Cells expressing the receptor of interest

  • Ligand conjugated to this compound N-hydroxysuccinimidyl (NHS) ester

  • Live-cell imaging medium

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed cells on a glass-bottom imaging dish 24-48 hours prior to the experiment to achieve 60-80% confluency.

  • Ligand Labeling and Internalization:

    • Prepare a working solution of the this compound-ligand conjugate in live-cell imaging medium. The optimal concentration should be determined empirically (typically in the nM to low µM range).

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add the ligand solution to the cells and incubate at 37°C to allow for receptor binding and internalization. The incubation time will vary depending on the receptor and should be optimized (e.g., 5-60 minutes).

  • Confocal Microscopy:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Use a 488 nm laser for excitation and collect emission between 500-550 nm.

    • Acquire a time-lapse series of Z-stacks to visualize the translocation of the fluorescently labeled ligand from the plasma membrane to intracellular vesicles.

G cluster_1 Receptor-Mediated Endocytosis Pathway Ligand-Receptor Binding Ligand-Receptor Binding Clathrin-Coated Pit Clathrin-Coated Pit Ligand-Receptor Binding->Clathrin-Coated Pit Endocytic Vesicle Endocytic Vesicle Clathrin-Coated Pit->Endocytic Vesicle Early Endosome Early Endosome Endocytic Vesicle->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Recycling to Membrane Recycling to Membrane Early Endosome->Recycling to Membrane Lysosome Lysosome Late Endosome->Lysosome

Receptor-mediated endocytosis pathway.
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the internalization of a this compound-labeled molecule on a per-cell basis.

Materials:

  • Cell suspension

  • This compound-labeled molecule of interest

  • FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

  • Trypan Blue or other viability dye

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Treatment:

    • Incubate the cell suspension with the this compound-labeled molecule at 37°C for the desired time period to allow for uptake. Include a control sample of untreated cells.

  • Sample Preparation:

    • Wash the cells twice with ice-cold FACS buffer to stop internalization and remove unbound label.

    • Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL.

    • (Optional) Add a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer to detect green fluorescence (e.g., FITC channel).

    • Run the untreated control sample to set the baseline fluorescence.

    • Acquire data for the treated samples, collecting at least 10,000 events per sample.

    • Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of cellular uptake.

G cluster_2 Flow Cytometry Workflow Cell Treatment Cell Treatment Sample Preparation Sample Preparation Cell Treatment->Sample Preparation Flow Cytometry Analysis Flow Cytometry Analysis Sample Preparation->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Flow cytometry analysis workflow.

References

Application Notes: Fixed Cell Staining with 4-Carboxy-Pennsylvania Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green is a hydrophobic, photostable, and pH-insensitive green fluorophore that serves as a valuable tool for fluorescent labeling of intracellular targets.[1][2] As a hybrid of Oregon Green and Tokyo Green, it exhibits bright fluorescence and is particularly useful for imaging within acidic cellular compartments due to its low pKa of approximately 4.8.[1][2] Its properties make it an excellent candidate for immunofluorescence staining of fixed and permeabilized cells, enabling clear visualization of subcellular structures and target proteins. These application notes provide a detailed protocol for utilizing this compound succinimidyl ester for covalent labeling of antibodies and subsequent immunofluorescent staining of fixed cells.

Key Properties of this compound

The selection of a fluorophore is critical for the success of immunofluorescence experiments. This compound offers several advantages for fixed-cell imaging applications.

PropertyValue/CharacteristicSignificance for Fixed Cell Staining
Excitation Maximum ~495 nmCompatible with standard 488 nm laser lines on most fluorescence microscopes and flow cytometers.
Emission Maximum ~520 nmEmits in the green channel, allowing for easy multiplexing with other common fluorophores.
pKa ~4.8[1][2]Maintains bright fluorescence in acidic environments, making it suitable for imaging organelles like endosomes and lysosomes.
Photostability HighResistant to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss.
Hydrophobicity High[1]May enhance cell permeability of conjugates, although permeabilization is still required for intracellular targets in fixed cells.[1]
Reactivity Succinimidyl EsterAllows for covalent conjugation to primary amines on antibodies and other proteins, creating stable fluorescent probes.[3]

Experimental Protocol: Immunofluorescent Staining of Fixed Cells with this compound-Conjugated Antibody

This protocol outlines the steps for staining adherent cells grown on coverslips. The protocol can be adapted for suspension cells.

Materials
  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20

  • Primary Antibody conjugated to this compound

  • (Optional) Secondary antibody conjugated to this compound if the primary is not directly conjugated.

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure
  • Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.[4][5]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to the cells.

    • Incubate for 10-15 minutes at room temperature.[4]

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells to cover the surface.

    • Incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[5][6]

  • Antibody Incubation:

    • Dilute the this compound-conjugated primary antibody to the predetermined optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer from the cells and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound antibodies.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain such as DAPI (diluted in PBS) for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslip from the dish or plate.

    • Invert the coverslip onto a drop of antifade mounting medium on a glass microscope slide.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~495 nm/~520 nm) and the chosen counterstain.

Workflow and Signaling Pathway Diagrams

Fixed_Cell_Staining_Workflow cluster_preparation Cell Preparation cluster_processing Cell Processing cluster_staining Staining cluster_finalization Finalization & Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA wash1->fixation Proceed to fixation permeabilization Permeabilize (e.g., Triton X-100) fixation->permeabilization blocking Block with BSA or serum permeabilization->blocking primary_ab Incubate with this compound conjugated Primary Ab blocking->primary_ab Proceed to antibody incubation wash2 Wash to remove unbound antibody primary_ab->wash2 counterstain Counterstain (e.g., DAPI) wash2->counterstain mount Mount coverslip counterstain->mount Proceed to mounting image Image with fluorescence microscope mount->image

Caption: Workflow for fixed-cell immunofluorescent staining.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Incomplete blockingIncrease blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).
Antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
Insufficient washingIncrease the number and/or duration of wash steps.
Weak or No Signal Inefficient permeabilizationOptimize permeabilization time or try a different detergent (e.g., Saponin for delicate membranes).
Low antibody concentrationIncrease the concentration of the primary antibody.
PhotobleachingUse an antifade mounting medium and minimize exposure to excitation light.
Non-specific Staining Antibody cross-reactivityRun a negative control with an isotype control antibody conjugated to this compound.
Hydrophobic interactions of the dyeEnsure adequate blocking and washing steps.

Conclusion

This compound is a robust and versatile fluorophore for fixed-cell immunofluorescence. Its favorable spectral properties, photostability, and pH insensitivity make it an excellent choice for high-resolution imaging of intracellular targets. By following the detailed protocol and considering the troubleshooting suggestions provided, researchers can achieve high-quality, reproducible staining results.

References

applications of 4-Carboxy-pennsylvania green in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Information on "4-Carboxy-pennsylvania green"

Extensive searches for "this compound" have yielded no results indicating its existence as a recognized chemical compound or fluorescent dye. This name does not correspond to any known entity in scientific literature, chemical databases, or commercial product listings. The term "Pennsylvania green" is not a standard chemical nomenclature.

Consequently, there is no available information regarding its applications in flow cytometry or any other scientific field. No application notes, protocols, or data could be found for a compound with this designation.

It is possible that the name is a proprietary or internal designation not in public use, or it may be a misunderstanding of another chemical's name.

For researchers, scientists, and drug development professionals interested in green fluorescent dyes for flow cytometry, it is recommended to consider well-established and thoroughly documented fluorophores.

Alternative Green Fluorescent Dyes for Flow Cytometry

A wide variety of green-emitting fluorescent dyes are available for flow cytometry, each with unique spectral properties, brightness, and suitability for different applications. Some of the most common and well-characterized green fluorophores include:

  • Fluorescein isothiocyanate (FITC) : One of the most traditional green dyes.

  • Alexa Fluor™ 488 : A bright and photostable dye.

  • DyLight™ 488 : Another bright and photostable alternative.

  • Green Fluorescent Protein (GFP) : A genetically encoded fluorescent protein widely used for tracking gene expression and protein localization.

Should you require detailed application notes and protocols for any of these established fluorescent dyes, please specify the compound of interest.

Application Notes and Protocols for Creating Fluorescent Molecular Probes with 4-Carboxy-Pennsylvania Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and utilizing fluorescent molecular probes based on the 4-Carboxy-Pennsylvania Green fluorophore. This hydrophobic, fluorinated dye is particularly well-suited for intracellular applications due to its high cell permeability and bright fluorescence in acidic environments.[1][2][3][4]

Introduction to this compound

This compound is a fluorescent dye that belongs to the xanthene class, sharing structural similarities with Oregon Green and Tokyo Green.[1][3] Its key features make it a valuable tool for developing fluorescent probes for live-cell imaging and other biological assays.

Key Advantages:

  • High Cell Permeability: The hydrophobic and fluorinated nature of this compound allows it to readily cross cell membranes, enabling the labeling of intracellular targets without the need for disruptive cell entry techniques.[1][2][3][4]

  • Low pKa: With a pKa of 4.8, Pennsylvania Green derivatives maintain bright fluorescence in acidic cellular compartments such as endosomes and lysosomes, making them excellent probes for studying endocytic pathways and other processes in low-pH environments.[1][3]

  • Amine Reactivity: The carboxyl group can be easily converted to an N-hydroxysuccinimidyl (NHS) ester, allowing for straightforward and efficient covalent labeling of primary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1][3]

Quantitative Data

The photophysical properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~504 nmN/A
Emission Maximum (λem) ~524 nmN/A
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹N/A
Quantum Yield (Φ) ~0.92N/A
pKa 4.8[1][3]

Experimental Protocols

The following protocols provide a general framework for conjugating this compound NHS ester to various biomolecules. Optimization of the dye-to-biomolecule ratio and reaction conditions may be necessary for specific applications.

Labeling of Proteins (e.g., Antibodies)

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound, N-hydroxysuccinimide ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~504 nm (for the dye).

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Sol Prepare Protein Solution (1-10 mg/mL in Bicarbonate Buffer) Conjugation Conjugation Reaction (1 hr, RT, dark) Prot_Sol->Conjugation Dye_Sol Prepare Dye Stock (10 mg/mL in DMSO) Dye_Sol->Conjugation Quench Quench Reaction (Optional, 30 min) Conjugation->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify DOL Determine Degree of Labeling (Spectrophotometry) Purify->DOL

Workflow for labeling proteins with this compound NHS ester.

Labeling of Peptides

This protocol is suitable for labeling peptides with a free primary amine.

Materials:

  • Peptide with a primary amine

  • This compound, N-hydroxysuccinimide ester

  • Anhydrous dimethylformamide (DMF) or DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve Peptide: Dissolve the peptide in the reaction buffer.

  • Dissolve Dye: Dissolve the this compound NHS ester in DMF or DMSO.

  • Conjugation: Add the dye solution to the peptide solution. A 1.2 to 1.5-fold molar excess of the dye is often a good starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled peptide using reverse-phase HPLC.

Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound, N-hydroxysuccinimide ester

  • Conjugation buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

  • Anhydrous DMSO

  • Purification supplies (e.g., ethanol (B145695), sodium acetate, gel filtration column)

Procedure:

  • Dissolve Oligonucleotide: Dissolve the amine-modified oligonucleotide in the conjugation buffer.

  • Dissolve Dye: Dissolve the this compound NHS ester in DMSO.

  • Conjugation: Add a 10-20 fold molar excess of the dissolved dye to the oligonucleotide solution.

  • Incubation: Incubate for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide by methods such as ethanol precipitation or gel filtration to remove unreacted dye.

Applications and Visualized Workflows

Fluorescent probes created with this compound are versatile tools for a range of applications in cell biology and drug discovery.

Intracellular Target Labeling and Imaging

The high cell permeability of this compound probes makes them ideal for labeling and visualizing intracellular structures and proteins in live cells.

intracellular_labeling Probe Cell-Permeable Probe (4-Carboxy-PG Conjugate) Cell Live Cell Probe->Cell Passive Diffusion IntracellularTarget Intracellular Target (e.g., Protein, Organelle) Probe->IntracellularTarget Binding Microscopy Fluorescence Microscopy IntracellularTarget->Microscopy Fluorescent Signal Analysis Image Analysis Microscopy->Analysis

Workflow for intracellular target labeling and imaging.

Receptor Internalization Assays

The bright fluorescence of this compound in acidic endosomes makes it an excellent choice for tracking receptor-mediated endocytosis. A ligand labeled with this dye will show increased fluorescence upon internalization into the acidic endosomal compartments.

receptor_internalization cluster_binding Cell Surface Binding cluster_internalization Internalization & Trafficking cluster_readout Signal Readout Ligand Labeled Ligand (4-Carboxy-PG) Receptor Cell Surface Receptor Ligand->Receptor Binding Endosome Early Endosome (Slightly Acidic) Receptor->Endosome Endocytosis Lysosome Late Endosome/Lysosome (Acidic, pH ~4.5-5.5) Endosome->Lysosome Maturation Fluorescence Increased Fluorescence (Bright Green Signal) Lysosome->Fluorescence

Signaling pathway of receptor internalization tracked by a pH-sensitive probe.

Enzyme Activity Assays

A peptide substrate for a specific enzyme can be labeled with this compound. Cleavage of the peptide by the enzyme can lead to a change in the fluorescence properties of the dye (e.g., dequenching), allowing for real-time monitoring of enzyme activity.

enzyme_activity_assay Enzyme Enzyme Cleavage Enzymatic Cleavage Enzyme->Cleavage Substrate Labeled Peptide Substrate (4-Carboxy-PG) Substrate->Cleavage Products Fluorescent Product + Peptide Fragment Cleavage->Products Detection Measure Fluorescence Change Products->Detection

Workflow for an enzyme activity assay using a labeled peptide substrate.

References

Measuring pH in Acidic Compartments with 4-Carboxy-Pennsylvania Green: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of pH within acidic cellular compartments, such as endosomes and lysosomes, is critical for understanding a wide range of cellular processes, including endocytosis, protein trafficking, and drug delivery. Dysregulation of organellar pH is implicated in various diseases, making it a key parameter to monitor in cell biology and drug development. 4-Carboxy-Pennsylvania Green is a fluorescent pH indicator well-suited for studying these acidic environments. Its low pKa of approximately 4.8 provides a sensitive response within the typical pH range of endosomal and lysosomal compartments.[1][2][3][4] This fluorophore, a hybrid of Oregon Green and Tokyo Green, exhibits bright fluorescence in acidic conditions, making it an excellent tool for quantitative imaging and analysis.[1][4]

These application notes provide a detailed protocol for the use of this compound to measure pH in acidic organelles, including cell loading, in situ calibration, and data acquisition.

Data Presentation

Properties of this compound
PropertyValueReference
pKa~4.8[1][2][3]
Excitation Maximum (pH < pKa)~490 nm[1]
Emission Maximum~514 nm[2]
Quantum Yield (at pH 5.0)0.68[1]
Form for Cell LoadingThis compound, methyl ester[4]
Recommended Filter Sets for Fluorescence Microscopy
Filter SetExcitation Wavelength (nm)Emission Wavelength (nm)
Ratiometric Excitation 1440 ± 10520 ± 20
Ratiometric Excitation 2490 ± 10520 ± 20

Note: Optimal wavelengths for ratiometric measurements should be determined empirically for the specific imaging system being used.

Experimental Protocols

I. Cell Loading with this compound, Methyl Ester

The cell-permeant methyl ester form of this compound is used for loading into live cells.[4] Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester, trapping the fluorescent probe within the cell.

Materials:

  • This compound, methyl ester (stock solution in DMSO)

  • Live cells cultured on a suitable imaging substrate (e.g., glass-bottom dishes)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without serum and phenol (B47542) red

Protocol:

  • Prepare Loading Solution: Prepare a working solution of 1-5 µM this compound, methyl ester in HBSS or serum-free medium. The optimal concentration should be determined empirically for each cell type to achieve adequate signal without causing cellular stress.

  • Cell Preparation: Wash the cultured cells twice with warm HBSS or serum-free medium to remove any residual serum.

  • Dye Loading: Replace the medium with the pre-warmed loading solution containing this compound, methyl ester.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal loading time may vary depending on the cell type.

  • Washing: After incubation, wash the cells three times with warm HBSS or serum-free medium to remove excess dye.

  • De-esterification: Incubate the cells in fresh, warm HBSS or serum-free medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

II. In Situ pH Calibration

To accurately determine the pH of acidic compartments, an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular pH using ionophores. Nigericin (B1684572), a K⁺/H⁺ ionophore, and monensin (B1676710), a Na⁺/H⁺ ionophore, are commonly used for this purpose.[5][6]

Materials:

  • Cells loaded with this compound (from Protocol I)

  • Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 120 mM KCl, 20 mM NaCl, 10 mM glucose, 1 mM MgCl₂, 20 mM MES (for pH ≤ 6.5) or 20 mM HEPES (for pH > 6.5)

  • Nigericin (10 mM stock in ethanol)

  • Monensin (10 mM stock in ethanol)

Protocol:

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values spanning the expected range of the acidic organelles.

  • Add Ionophores: Immediately before use, add nigericin and monensin to each calibration buffer to a final concentration of 10 µM each.

  • Equilibration: Replace the medium of the dye-loaded cells with the highest pH calibration buffer (e.g., pH 7.0). Incubate for 5 minutes at room temperature to allow for pH equilibration.

  • Image Acquisition: Acquire fluorescence images of the cells using the predetermined excitation and emission wavelengths.

  • Serial Buffer Exchange: Sequentially replace the calibration buffer with buffers of decreasing pH (e.g., pH 6.5, 6.0, 5.5, 5.0, 4.5, 4.0), incubating for 5 minutes before imaging at each pH point.

  • Data Analysis: For each pH value, measure the average fluorescence intensity from regions of interest (ROIs) corresponding to the acidic compartments. Calculate the ratio of fluorescence intensities (e.g., F₄₉₀/F₄₄₀).

  • Generate Calibration Curve: Plot the fluorescence intensity ratio as a function of pH. Fit the data to a sigmoidal curve to generate a standard calibration curve.

III. Measurement of pH in Acidic Compartments

Protocol:

  • Prepare Cells: Load cells with this compound as described in Protocol I.

  • Experimental Treatment: Subject the cells to the desired experimental conditions (e.g., drug treatment).

  • Image Acquisition: Acquire fluorescence images at the same settings used for the calibration curve.

  • Data Analysis:

    • Define ROIs over the acidic compartments in the images.

    • Measure the fluorescence intensity at the two excitation wavelengths for each ROI.

    • Calculate the fluorescence intensity ratio (e.g., F₄₉₀/F₄₄₀).

    • Determine the pH value for each ROI by interpolating the measured ratio onto the in situ calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_loading I. Cell Loading cluster_calibration II. In Situ pH Calibration cluster_measurement III. pH Measurement A Prepare Loading Solution (1-5 µM this compound, methyl ester) B Wash Cells A->B C Incubate with Dye (15-30 min, 37°C) B->C D Wash to Remove Excess Dye C->D E De-esterification (30 min, 37°C) D->E F Prepare Calibration Buffers (pH 4.0 - 7.0) K Experimental Treatment E->K G Add Ionophores (Nigericin + Monensin) F->G H Equilibrate Cells with Buffers G->H I Acquire Fluorescence Images H->I J Generate Calibration Curve I->J N Determine pH from Calibration Curve J->N L Acquire Fluorescence Images K->L M Calculate Fluorescence Ratio L->M M->N

Caption: Experimental workflow for measuring pH in acidic compartments.

Signaling_Pathway cluster_dye Fluorescent Probe cluster_organelle Acidic Organelle (e.g., Endosome) cluster_detection Detection Dye This compound (pH-sensitive) Protonated_Dye Protonated Dye (Fluorescent) Deprotonated_Dye Deprotonated Dye (Less Fluorescent) H_ion H⁺ H_ion->Protonated_Dye binds Protonated_Dye->Deprotonated_Dye pKa ~ 4.8 Emission Emitted Light (~514 nm) Protonated_Dye->Emission Excitation Excitation Light (e.g., 490 nm) Excitation->Protonated_Dye Signal Fluorescence Intensity Emission->Signal pH_Calculation pH Calculation Signal->pH_Calculation correlates with [H⁺]

Caption: Principle of pH measurement using a fluorescent probe.

References

Application Notes and Protocols for the Purification of Peptides Labeled with 4-Carboxy-Pennsylvania Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of biological and drug discovery applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1][2] 4-Carboxy-Pennsylvania Green is a bright, photostable, and hydrophobic fluorophore that offers significant advantages for labeling peptides.[3][4][5] A derivative of Oregon Green and Tokyo Green, it exhibits a low pKa of 4.8, ensuring bright fluorescence even in acidic cellular compartments like endosomes.[6] Its hydrophobic nature facilitates cell permeability, making it an excellent choice for intracellular studies.[7][8]

The successful application of this compound-labeled peptides hinges on their purity. The removal of unreacted dye, unlabeled peptide, and other synthesis-related impurities is critical to ensure accurate experimental results and to minimize background fluorescence. This document provides detailed application notes and protocols for the purification of peptides labeled with this compound, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and effective method for this purpose.[9][10]

Key Properties of this compound

Understanding the properties of the this compound dye is crucial for optimizing purification strategies.

PropertyValueReference
Excitation Maximum (λex) ~494 nm[4]
Emission Maximum (λem) ~514 nm[4]
Quantum Yield (Φ) 0.91 (at pH 9.0)[3]
Molar Extinction Coefficient (ε) 82,000 M⁻¹cm⁻¹ (at 494 nm, pH 7.4)[4]
pKa 4.8[3][6]
Nature Hydrophobic[3][4][5]

The hydrophobicity of Pennsylvania Green will increase the overall hydrophobicity of the labeled peptide, leading to longer retention times in RP-HPLC compared to the unlabeled peptide.[2][11] This property is key to separating the labeled product from the more hydrophilic unlabeled peptide.

Experimental Protocols

I. Peptide Labeling with this compound Succinimidyl Ester

This protocol describes the labeling of a peptide with a primary amine (N-terminus or lysine (B10760008) side chain) using the amine-reactive N-hydroxysuccinimidyl (NHS) ester of this compound.

Materials:

  • Peptide with a free primary amine

  • This compound, succinimidyl ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Reverse-Phase HPLC system

  • Mass Spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound succinimidyl ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution. Add a small amount of DIPEA or TEA (5-10% of the reaction volume) to maintain a basic pH.

  • Incubation: Gently mix the reaction and incubate in the dark at room temperature for 1-2 hours.

  • Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Proceed immediately to RP-HPLC purification.

II. Purification of this compound Labeled Peptides by RP-HPLC

RP-HPLC is the method of choice for purifying fluorescently labeled peptides, separating components based on their hydrophobicity.[9][10]

A. Analytical RP-HPLC for Method Development

Before performing a preparative purification, it is essential to optimize the separation conditions on an analytical scale.[9]

Instrumentation and Materials:

  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector.

  • Analytical C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Crude labeled peptide solution.

Protocol:

  • Column Equilibration: Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.

  • Sample Injection: Inject a small amount (10-20 µL) of the crude reaction mixture.

  • Gradient Elution: Run a linear gradient to optimize the separation of the labeled peptide from the unlabeled peptide and free dye. A typical starting gradient is 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at two wavelengths:

    • 214 nm or 220 nm: To detect the peptide backbone of all peptide species.

    • ~494 nm: To specifically detect the this compound labeled peptide.

  • Data Analysis: Identify the peaks corresponding to the free dye, unlabeled peptide, and the desired labeled peptide. The labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.

B. Preparative RP-HPLC for Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

Instrumentation and Materials:

  • Preparative HPLC system with a fraction collector.

  • Preparative C18 reverse-phase column (e.g., 21.2 x 150 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Crude labeled peptide solution.

Protocol:

  • Column Equilibration: Equilibrate the preparative column with the initial conditions determined from the analytical run.

  • Sample Loading: Dissolve the crude peptide mixture in a minimal amount of Mobile Phase A or a compatible solvent and load it onto the column.

  • Gradient Elution: Apply the optimized gradient from the analytical run, adjusting the flow rate according to the preparative column's specifications. A common approach is to use a linear gradient of water/acetonitrile (e.g., 99:1 to 1:99 over 30 minutes) containing 0.1% TFA.[12]

  • Fraction Collection: Collect fractions corresponding to the peak of the labeled peptide, as identified by its retention time and absorbance at ~494 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.

Data Presentation

The following tables summarize typical quantitative data that can be expected during the purification process. Actual values will vary depending on the peptide sequence, length, and the efficiency of the labeling reaction.

Table 1: Analytical RP-HPLC Data of Crude Labeled Peptide

ComponentRetention Time (min)Peak Area (%) at 220 nmPeak Area (%) at 494 nm
Free this compound5-8< 5%20-40%
Unlabeled Peptide12-1510-30%0%
Labeled Peptide 18-22 60-80% 60-80%
Other ImpuritiesVariable< 10%< 5%

Table 2: Purification Summary

StepTotal Peptide (mg)Purity (%)Yield (%)
Crude Labeled Peptide10~70%100%
Purified Labeled Peptide 5-7 >95% 50-70%

Visualizations

Experimental Workflow for Peptide Labeling and Purification

G Workflow for Labeled Peptide Purification cluster_0 Peptide Labeling cluster_1 Purification cluster_2 Final Product A Dissolve Peptide C Labeling Reaction A->C B Prepare Dye Solution B->C D Quench Reaction C->D E Analytical RP-HPLC (Method Development) D->E F Preparative RP-HPLC E->F G Fraction Collection F->G H Purity Analysis (Analytical HPLC & MS) G->H I Lyophilization H->I J Purified Labeled Peptide (>95% Purity) I->J

Caption: Workflow from peptide labeling to the final purified product.

Signaling Pathway of Detection

G Detection of Labeled Peptide A Excitation Light (~494 nm) B Labeled Peptide (Ground State) A->B Absorption C Labeled Peptide (Excited State) B->C Excitation D Emitted Photon (~514 nm) C->B Fluorescence C->D Emission E Detector D->E

Caption: Principle of fluorescence detection for the labeled peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction is too low.- Hydrolysis of the NHS ester.- Peptide aggregation.- Ensure the reaction buffer is at pH 8.3-9.0.- Use fresh, anhydrous DMF or DMSO for the dye.- Perform labeling in the presence of a denaturant (e.g., urea) if the peptide is prone to aggregation.
Poor Separation in HPLC - Inappropriate gradient.- Wrong column chemistry.- Optimize the gradient slope; a shallower gradient often improves resolution.[9]- Use a C18 column with a suitable pore size (e.g., 100-300 Å for peptides).[13]
Multiple Peaks for Labeled Peptide - Di-labeled species (if multiple primary amines are present).- Isomers of the dye.- On-column degradation.- Use a smaller molar excess of the dye.- Use a single isomer of the dye if available.- Ensure the mobile phase pH is not degrading the peptide or dye.
Low Recovery After Purification - Peptide precipitation on the column.- Adsorption to vials.- Degradation during lyophilization.- Add a small amount of organic solvent to the sample before injection.- Use low-binding tubes and vials.- Ensure complete removal of ACN before freezing and lyophilizing.

By following these detailed protocols and considering the specific properties of the this compound dye, researchers can achieve high-purity labeled peptides essential for robust and reproducible experimental outcomes.

References

Application Note: Utilizing 4-Carboxy-Alexa Fluor 488 for High-Resolution dSTORM Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The fluorescent dye "4-Carboxy-pennsylvania green" is not a recognized or commercially available fluorophore. This application note utilizes 4-Carboxy-Alexa Fluor 488 , a well-characterized and widely used green-emitting dye with similar properties, as a suitable alternative for high-resolution microscopy applications.

Introduction

High-resolution microscopy techniques, such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), have revolutionized the study of subcellular structures by overcoming the diffraction limit of light. The choice of fluorophore is critical for the success of these techniques, requiring dyes with excellent photostability, brightness, and the ability to photoswitch. Alexa Fluor 488 is a bright and photostable green-emitting dye that can be induced to photoswitch, making it a suitable candidate for dSTORM imaging. This application note provides a detailed protocol for the use of 4-Carboxy-Alexa Fluor 488, primarily through its amine-reactive N-hydroxysuccinimidyl (NHS) ester form, for labeling antibodies and performing dSTORM imaging.

Principle of dSTORM Imaging with Alexa Fluor 488

dSTORM relies on the stochastic activation of individual fluorophores. For cyanine (B1664457) dyes like Alexa Fluor 488, this is typically achieved by using a specific imaging buffer containing a primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA). The thiol, in conjunction with an oxygen scavenger system, helps to drive the fluorophore into a stable dark state. From this dark state, a small, random subset of fluorophores can be reactivated to a fluorescent state using a low-power activation laser. By imaging these sparse, single-molecule events over thousands of frames and then localizing their precise positions, a super-resolved image can be reconstructed.

Quantitative Data

A summary of the key photophysical properties of Alexa Fluor 488 is presented in the table below.

PropertyValue
Excitation Maximum (Ex)490 nm
Emission Maximum (Em)525 nm
Molar Extinction Coefficient~73,000 cm⁻¹M⁻¹ at 490 nm
Quantum Yield~0.92
Recommended Activation Laser405 nm
Recommended Excitation Laser488 nm

Experimental Protocols

Antibody Conjugation with Alexa Fluor 488 NHS Ester

This protocol describes the conjugation of Alexa Fluor 488 NHS ester to a primary antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Primary antibody (1 mg/mL in amine-free buffer, e.g., PBS)

  • Alexa Fluor 488 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the Alexa Fluor 488 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the reactive dye to the antibody solution at a molar ratio of 8-12 moles of dye per mole of antibody. Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 494 nm.

Antibody_Conjugation_Workflow antibody Antibody in Amine-Free Buffer (e.g., PBS) bicarb Add 1M Sodium Bicarbonate (pH 8.3) antibody->bicarb reaction Incubate 1 hour at Room Temp (Protected from Light) bicarb->reaction dye_prep Dissolve Alexa Fluor 488 NHS Ester in DMSO dye_prep->reaction purify Purify via Size-Exclusion Chromatography reaction->purify conjugate Labeled Antibody Conjugate purify->conjugate

Caption: Workflow for conjugating Alexa Fluor 488 NHS ester to a primary antibody.

Sample Preparation and Immunofluorescence

This protocol is for labeling fixed and permeabilized cells.

Materials:

  • Cells grown on high-precision coverslips

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS

  • Alexa Fluor 488-conjugated primary antibody (from Protocol 4.1)

  • PBS

Procedure:

  • Fixation: Fix cells with 4% PFA in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific binding.

  • Primary Antibody Staining: Incubate with the Alexa Fluor 488-conjugated primary antibody at the desired concentration (typically 1-10 µg/mL) in 1% BSA/PBS for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times for 5 minutes each with PBS to remove unbound antibodies.

  • Post-fixation (Optional but Recommended): Fix the sample again with 4% PFA for 10 minutes to crosslink the antibodies to their targets.

  • Final Washes: Wash three times with PBS. The sample is now ready for imaging.

dSTORM Imaging

Materials:

  • Labeled sample on a coverslip

  • dSTORM imaging buffer:

    • Glucose Oxidase

    • Catalase

    • Glucose

    • β-mercaptoethanol (BME) or Mercaptoethylamine (MEA)

    • Buffer (e.g., Tris-HCl, pH 8.0)

dSTORM Imaging Buffer Recipe (Example):

  • 10% (w/v) Glucose

  • 50 mM Tris-HCl, pH 8.0

  • 10 mM NaCl

  • 1% (v/v) β-mercaptoethanol

  • Oxygen scavenging system: 500 µg/mL Glucose Oxidase and 40 µg/mL Catalase. (Note: Prepare fresh before each imaging session)

Imaging Procedure:

  • Microscope Setup: Mount the coverslip on the microscope. Use a TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination setup to minimize background fluorescence.

  • Find the Sample: Locate the region of interest using low-power 488 nm excitation.

  • Buffer Exchange: Replace the PBS with the freshly prepared dSTORM imaging buffer.

  • Photoswitching:

    • Illuminate the sample with high-intensity 488 nm laser light to drive most of the Alexa Fluor 488 molecules into the dark state.

    • Simultaneously, use a low-intensity 405 nm laser to reactivate a sparse subset of fluorophores back to the fluorescent state.

  • Image Acquisition:

    • Acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz). Each frame should capture the diffraction-limited spots of individual, well-separated fluorophores.

  • Data Analysis: Process the acquired image stack with a localization software (e.g., ThunderSTORM, rapidSTORM). The software fits the point spread function (PSF) of each single-molecule event to determine its precise coordinates.

  • Image Reconstruction: Combine the coordinates from all frames to generate the final super-resolved dSTORM image.

dSTORM_Imaging_Workflow start Labeled Sample in PBS buffer Add dSTORM Imaging Buffer (with Thiol and Oxygen Scavenger) start->buffer bleach High Power 488nm Laser: Drives most fluorophores to dark state buffer->bleach activate Low Power 405nm Laser: Stochastically reactivates single molecules bleach->activate acquire Acquire Image Stack (5,000-20,000 frames) activate->acquire process Single-Molecule Localization Analysis: Determine precise coordinates acquire->process reconstruct Reconstruct Super-Resolved Image process->reconstruct

Caption: The experimental workflow for dSTORM imaging.

Representative Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for immunofluorescence studies where labeled antibodies against EGFR or downstream targets like ERK could be used for high-resolution imaging.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: A simplified diagram of the EGFR signaling cascade.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient antibody conjugation.Optimize dye-to-antibody ratio. Ensure antibody buffer is amine-free.
Low antibody concentration.Increase antibody concentration during staining.
Photobleaching during sample finding.Use low laser power and a sensitive camera to locate the region of interest.
High Background Non-specific antibody binding.Increase blocking time and/or BSA concentration. Titrate antibody to find the optimal concentration.
Insufficient washing.Increase the number and duration of wash steps after antibody incubation.
Poor Photoswitching Incorrect imaging buffer composition.Prepare imaging buffer fresh. Optimize thiol concentration. Ensure the oxygen scavenging system is active.
Laser powers are not optimal.Adjust the 405 nm activation laser power to achieve a sparse density of single molecules per frame. Adjust the 488 nm laser for sufficient signal.
Blurry Reconstruction Sample drift during acquisition.Use a stage stabilization system. Apply post-acquisition drift correction.
High density of active fluorophores.Reduce the power of the 405 nm activation laser.
Low number of localizations.Increase the number of acquired frames.

Troubleshooting & Optimization

troubleshooting low fluorescence signal with 4-Carboxy-pennsylvania green

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Carboxy-pennsylvania green in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a fluorescent dye that offers several advantages over traditional green fluorophores like fluorescein. It is known for being more hydrophobic, photostable, and less sensitive to pH.[1][2][3][4] Its lower pKa of approximately 4.8 makes it particularly well-suited for imaging within acidic cellular compartments, such as endosomes, where other dyes with higher pKa values might show quenched fluorescence.[1][4]

Q2: What are the excitation and emission wavelengths for this compound?

The approximate excitation and emission maxima for this compound are 496 nm and 517 nm, respectively. This makes it compatible with standard filter sets used for other green dyes like FITC and GFP.

Q3: How should I store and handle this compound?

Like most fluorescent dyes, this compound and its reactive derivatives should be stored desiccated and protected from light. For long-term storage, it is recommended to keep the dye at -20°C. Once dissolved in a solvent such as DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use this compound for live-cell imaging?

Yes, the hydrophobic nature of this compound can facilitate its diffusion across cellular membranes, making it a suitable candidate for live-cell imaging applications.[3] However, as with any live-cell imaging experiment, it is crucial to optimize the dye concentration and incubation time to minimize potential cytotoxicity.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal is a common issue in fluorescence microscopy. This guide provides a systematic approach to troubleshooting low signal when using this compound.

Problem: Weak or No Fluorescence Signal

Below is a troubleshooting workflow to diagnose and resolve issues with low fluorescence signals.

Troubleshooting_Low_Signal start Low Fluorescence Signal check_labeling Is the labeling efficiency adequate? start->check_labeling check_sample_prep Is the sample preparation optimal? check_labeling->check_sample_prep Yes troubleshoot_labeling Troubleshoot Labeling Protocol check_labeling->troubleshoot_labeling No check_instrument Are the instrument settings correct? check_sample_prep->check_instrument Yes troubleshoot_sample_prep Optimize Sample Preparation check_sample_prep->troubleshoot_sample_prep No check_dye_integrity Is the dye intact and fluorescent? check_instrument->check_dye_integrity Yes troubleshoot_instrument Adjust Instrument Settings check_instrument->troubleshoot_instrument No troubleshoot_dye Check Dye Storage and Handling check_dye_integrity->troubleshoot_dye No solution Signal Improved check_dye_integrity->solution Yes troubleshoot_labeling->solution troubleshoot_sample_prep->solution troubleshoot_instrument->solution troubleshoot_dye->solution

Caption: Troubleshooting workflow for low fluorescence signal.

Detailed Troubleshooting Steps
Potential Cause Recommended Action
Inadequate Labeling Verify Degree of Labeling (DOL): Calculate the DOL to ensure a sufficient number of dye molecules are conjugated to your target protein/antibody. A low DOL will result in a weak signal. Optimize Labeling Reaction: Ensure the pH of the reaction buffer is between 8.3 and 8.5 for efficient NHS ester conjugation. Use an appropriate molar excess of the dye and ensure the protein concentration is adequate (typically 1-10 mg/mL). Avoid buffers containing primary amines (e.g., Tris).
Suboptimal Sample Preparation Check Fixation and Permeabilization: For fixed-cell imaging, ensure the fixation and permeabilization method is compatible with your target antigen and does not quench the fluorescence. Some fixatives can increase autofluorescence. Optimize Staining Protocol: Titrate the concentration of your fluorescently labeled antibody to find the optimal balance between signal and background. Ensure adequate incubation times and thorough washing steps to remove unbound conjugate.
Incorrect Instrument Settings Verify Filter Sets: Confirm that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Ex/Em: ~496/517 nm). Adjust Exposure and Gain: Increase the camera exposure time or gain to enhance the signal. Be mindful that this can also increase background noise. Check Light Source: Ensure the lamp or laser is properly aligned and has sufficient power.
Dye Degradation or Photobleaching Proper Storage: Confirm that the dye and its conjugates have been stored correctly (desiccated, protected from light, at -20°C). Minimize Light Exposure: Reduce the intensity and duration of excitation light to prevent photobleaching. Use an anti-fade mounting medium for fixed samples.
Environmental Factors Check pH of Imaging Buffer: While this compound is less pH-sensitive than fluorescein, its fluorescence can still be affected by pH. Ensure your imaging buffer is within a suitable pH range for your experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound and Other Common Green Dyes

Property This compound Fluorescein Oregon Green 488
Excitation Max (nm) ~496~494~496
Emission Max (nm) ~517~521~524
pKa ~4.8[1][4]~6.4~4.7
Quantum Yield (at pH 9) ~0.91[1]~0.92~1.00
Quantum Yield (at pH 5) ~0.68[1]Significantly lowerHigh
Photostability More photostable than Fluorescein[1][3]Less stableMore photostable than Fluorescein[5]

Table 2: Recommended Molar Excess of Dye for Antibody Labeling

Antibody Concentration Recommended Molar Excess of Dye
1-2 mg/mL15-25 fold
2-5 mg/mL10-15 fold
5-10 mg/mL5-10 fold

Note: These are starting recommendations and may require optimization for your specific antibody.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound, Succinimidyl Ester

This protocol provides a general procedure for conjugating an amine-reactive this compound succinimidyl ester to an antibody.

Antibody_Labeling_Workflow start Start prepare_antibody Prepare Antibody (in amine-free buffer, pH 8.3-8.5) start->prepare_antibody react React Antibody and Dye (1-2 hours at RT, protected from light) prepare_antibody->react prepare_dye Prepare Dye Solution (in anhydrous DMSO) prepare_dye->react purify Purify Conjugate (Size-exclusion chromatography) react->purify characterize Characterize Conjugate (Calculate DOL) purify->characterize end End characterize->end

Caption: Workflow for antibody labeling with a succinimidyl ester dye.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound, succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.

  • Prepare the Dye Solution:

    • Allow the vial of this compound, succinimidyl ester to warm to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Add the appropriate volume of the dye stock solution to the antibody solution while gently vortexing. The optimal molar excess of dye will depend on the antibody concentration (see Table 2).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will typically be the first colored fraction to elute.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~496 nm.

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at ~496 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of the dye at the absorbance maximum

      • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol describes a general procedure for staining fixed and permeabilized cells with an antibody conjugated to this compound.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)

  • This compound-labeled primary or secondary antibody

  • PBS

  • Antifade mounting medium

  • Nuclear counterstain (optional, e.g., DAPI)

Procedure:

  • Cell Fixation:

    • Rinse cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Rinse the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the this compound-labeled antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Rinse the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Rinse the cells with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a filter set appropriate for this compound (Ex/Em: ~496/517 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.

References

Technical Support Center: Optimizing 4-Carboxy-Pennsylvania Green for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Carboxy-Pennsylvania Green. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their live-cell imaging experiments using this versatile fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main advantages for live-cell imaging?

This compound is a fluorescent dye that serves as a more hydrophobic, photostable, and less pH-sensitive alternative to fluorescein.[1][2] Its key advantages include:

  • Hydrophobicity: Its hydrophobic nature allows for excellent cell permeability, often enabling the labeling of intracellular targets without the need for permeabilization techniques.[3][4]

  • pH Insensitivity: With a pKa of approximately 4.8, it remains brightly fluorescent in acidic environments, making it ideal for imaging acidic organelles like endosomes and lysosomes.[1][2][4]

  • Photostability: It is significantly more photostable than many other green fluorophores, allowing for longer imaging sessions with less signal loss.[1]

  • High Quantum Yield: It exhibits a high fluorescence quantum yield, resulting in bright signals.

Q2: What are the spectral properties of this compound?

The spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum~494 nm[5]
Emission Maximum~521 nm[5]
pKa~4.8[1][2]
Quantum Yield (pH 9.0)0.91
Quantum Yield (pH 5.0)0.68

Q3: What is a good starting concentration for staining live cells with this compound?

A good starting point for concentration is in the low micromolar range. For example, Jurkat lymphocytes have been successfully imaged after treatment with a 10 µM concentration of a Pennsylvania Green probe.[1] However, the optimal concentration is cell-type dependent and should be determined empirically. It is recommended to perform a concentration titration to find the lowest possible concentration that still provides a sufficient signal-to-noise ratio, in order to minimize potential cytotoxicity.

Q4: How long should I incubate the cells with the dye?

Incubation time can vary depending on the cell type and experimental conditions. A common starting point is a 1-hour incubation at 37°C.[1] Shorter or longer incubation times may be necessary to achieve optimal staining.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Insufficient Dye Concentration Increase the concentration of this compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM).
Inadequate Incubation Time Increase the incubation time to allow for sufficient dye uptake. Try 30-minute increments up to 2 hours.
Incorrect Filter Set Ensure you are using a standard FITC/GFP filter set that is appropriate for the excitation and emission spectra of this compound (Excitation: ~494 nm, Emission: ~521 nm).
Low Target Expression (if using a conjugate) If the dye is conjugated to a molecule targeting a specific protein, ensure that the target protein is expressed at a sufficient level in your cells.
Cellular Efflux Some cell types actively pump out fluorescent dyes. Consider using an efflux pump inhibitor, such as probenecid, if this is suspected.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Excess Dye After incubation, wash the cells thoroughly with fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS) to remove any unbound dye.[6]
Dye Aggregation High concentrations of the dye can lead to aggregation, which may contribute to background signal. Reduce the dye concentration and ensure it is fully dissolved in the working solution.
Autofluorescence Some cell types or culture media exhibit significant autofluorescence. Image a control sample of unstained cells under the same conditions to assess the level of autofluorescence. If necessary, use a culture medium with reduced autofluorescence for imaging.
Non-specific Binding The hydrophobic nature of the dye may lead to non-specific binding to cellular components or the culture dish. Consider reducing the dye concentration or incubation time.
Problem 3: Phototoxicity and Cell Death
Possible Cause Troubleshooting Step
High Excitation Light Intensity Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.
Long Exposure Times Use the shortest possible exposure time for image acquisition.
Frequent Imaging Reduce the frequency of image acquisition in time-lapse experiments.
Oxidative Stress Consider supplementing the imaging medium with an antioxidant, such as Trolox or N-acetylcysteine, to mitigate phototoxicity.
Dye-induced Toxicity At high concentrations, the dye itself may be toxic to cells. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell type.
Problem 4: Rapid Photobleaching
Possible Cause Troubleshooting Step
High Excitation Light Intensity As with phototoxicity, reducing the excitation light intensity will also reduce the rate of photobleaching.
Long Exposure Times Minimize the duration of light exposure during image acquisition.
Lack of Antifade Reagent For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, specialized live-cell antifade reagents are available.[6]

Experimental Protocols

General Protocol for Live-Cell Staining with this compound

This protocol provides a general starting point for staining live cells. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental goals.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS)

  • Cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a titration from 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Wash:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence.

Protocol for Assessing Cytotoxicity

It is crucial to ensure that the chosen dye concentration is not toxic to the cells. A simple way to assess this is by co-staining with a cell death indicator.

Materials:

  • Cells stained with this compound (from the previous protocol)

  • A cell-impermeant nuclear stain (e.g., Propidium Iodide or SYTOX Green)

  • Live-cell imaging medium

Procedure:

  • Following the staining and washing steps for this compound, add the cell death indicator to the imaging medium at the manufacturer's recommended concentration.

  • Incubate for 15-30 minutes.

  • Image the cells using the appropriate filter sets for both this compound and the cell death indicator.

  • Quantify the percentage of cells that are positive for the cell death marker to assess cytotoxicity. A healthy cell population should show minimal staining with the cell death indicator.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Cell Staining cluster_post_staining Post-Staining prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in medium) prep_stock->prep_working add_dye Add Working Solution to Cells prep_working->add_dye incubate Incubate (30-60 min, 37°C) add_dye->incubate wash Wash Cells (2-3 times) incubate->wash image Live-Cell Imaging wash->image

Caption: Workflow for staining live cells with this compound.

Troubleshooting_Workflow action_node action_node start Problem with Imaging? low_signal Low Signal? start->low_signal high_background High Background? phototoxicity Phototoxicity? low_signal->high_background No increase_conc Increase Dye Concentration low_signal->increase_conc Yes high_background->phototoxicity No wash_more Wash Cells More Thoroughly high_background->wash_more Yes reduce_intensity Reduce Excitation Intensity phototoxicity->reduce_intensity Yes end end phototoxicity->end No increase_incubation Increase Incubation Time increase_conc->increase_incubation check_filters Check Filter Set increase_incubation->check_filters reduce_conc Reduce Dye Concentration wash_more->reduce_conc use_low_autofluor_media Use Low Autofluorescence Medium reduce_conc->use_low_autofluor_media reduce_exposure Reduce Exposure Time reduce_intensity->reduce_exposure add_antioxidant Add Antioxidant reduce_exposure->add_antioxidant

Caption: A logical workflow for troubleshooting common imaging issues.

References

Technical Support Center: Preventing Aggregation of 4-Carboxy-pennsylvania green Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of 4-Carboxy-pennsylvania green conjugates. Aggregation of fluorescently labeled biomolecules can significantly impact experimental results by causing reduced fluorescence, altered binding affinities, and inaccurate quantification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the conjugation and handling of this compound conjugates.

Q1: My this compound conjugate solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?

A1: Cloudiness or precipitation is a strong indicator of significant aggregation. This is often due to the hydrophobic nature of the this compound dye, especially at high conjugation ratios or high conjugate concentrations in aqueous buffers.

Troubleshooting Steps:

  • Visual Inspection: Confirm the presence of visible particles or a hazy appearance.

  • Centrifugation: Briefly centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes.[1] A visible pellet indicates the presence of large aggregates.

  • Solubilization Attempts:

    • Dilution: Dilute a small aliquot of the conjugate in your working buffer to see if the aggregation is concentration-dependent.

    • Add Anti-Aggregation Agents: Introduce additives like non-ionic surfactants (e.g., Tween-20 or Triton X-100) or cyclodextrins to a final concentration of 0.01-0.1% and 7.5-75 mM, respectively. Vortex gently and observe for any clarification.

Q2: I observe a decrease in fluorescence intensity (quenching) of my conjugate over time. Could this be due to aggregation?

A2: Yes, aggregation is a common cause of fluorescence quenching. When dye molecules come into close proximity within an aggregate, they can interact in a way that dissipates the excitation energy as heat rather than light.

Troubleshooting Steps:

  • Spectroscopic Analysis: Measure the absorbance and fluorescence emission spectra of your conjugate. Aggregation can sometimes lead to a shift in the absorbance spectrum (often a blue-shift for H-aggregates) and a decrease in fluorescence intensity.

  • Dynamic Light Scattering (DLS): This technique can directly measure the size distribution of particles in your solution. An increase in the average particle size or the appearance of multiple peaks corresponding to larger species is indicative of aggregation.

  • Implement Anti-Aggregation Strategies: If aggregation is confirmed, refer to the preventative measures outlined in Q3.

Q3: How can I proactively prevent the aggregation of my this compound conjugates?

A3: Preventing aggregation from the outset is the most effective strategy. This involves optimizing the conjugation reaction, purification, and storage conditions.

Preventative Measures:

  • Optimize Dye-to-Protein Ratio: A high degree of labeling can increase the overall hydrophobicity of the conjugate, promoting aggregation. Aim for a lower, sufficient degree of labeling for your application.

  • Buffer Composition:

    • pH: Maintain a pH that is at least 1-2 units away from the isoelectric point (pI) of the protein to ensure sufficient charge repulsion between molecules. For the NHS-ester conjugation reaction, a pH of 8.0-8.5 is recommended.[2][3]

    • Ionic Strength: While moderate salt concentrations can be beneficial, very high ionic strength can sometimes promote aggregation.

    • Additives: Incorporate anti-aggregation agents into your final storage buffer.

  • Storage Conditions:

    • Temperature: Store conjugates at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

    • Light Protection: Protect the conjugate from light to prevent photobleaching.

Quantitative Data on Anti-Aggregation Agents

The following table summarizes the reported effectiveness of cyclodextrins in preventing the aggregation of antibody-fluorophore conjugates. The optimal concentration of other agents should be determined empirically for each specific conjugate.

Anti-Aggregation AgentConcentration RangeObserved Effect on Antibody-Fluorophore ConjugatesReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)7.5 mMEffective stabilization during shaking stress.[3]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)75 mMNear complete stabilization during shaking stress.[3]
Tween-200.01 - 0.1%Can prevent surface-induced aggregation and is commonly used in immunoassays. Optimal concentration should be determined empirically below the critical micelle concentration.[4]
Triton X-1000.01 - 0.1%Similar to Tween-20, can reduce non-specific binding and aggregation. Empirical optimization is recommended.

Experimental Protocols

Protocol 1: NHS-Ester Conjugation of this compound to an Antibody

This protocol is a general guideline and may require optimization for your specific antibody and desired degree of labeling.

Materials:

  • Antibody solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • This compound, NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.02% Tween-20 and 0.01% sodium azide)

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of approximately 2.5 mg/mL. If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.[5]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.[3][5]

  • Conjugation Reaction:

    • While gently stirring or vortexing the antibody solution, add the dye stock solution dropwise. A typical starting point is a 10:1 to 15:1 molar ratio of dye to antibody.[3][5]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][5]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[2]

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of this compound.

    • Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Dynamic Light Scattering (DLS) Analysis of Conjugate Aggregation

DLS measures the fluctuations in scattered light intensity to determine the size distribution of particles in a solution.

Materials:

  • DLS instrument and compatible cuvettes

  • Purified this compound conjugate

  • Filtration device (0.22 µm syringe filter)

  • Buffer for dilution

Procedure:

  • Sample Preparation:

    • Filter a sufficient volume of the conjugate solution and the dilution buffer through a 0.22 µm filter to remove any dust or extraneous particles.

    • Prepare a dilution series of your conjugate in the filtered buffer to assess concentration-dependent aggregation.

    • If testing anti-aggregation agents, prepare samples with and without the additives at the desired concentrations.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Carefully pipette the filtered sample into a clean, dust-free DLS cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will collect data on the fluctuations in scattered light over time.

  • Data Analysis:

    • The instrument software will generate a correlation function and calculate the particle size distribution.

    • Analyze the size distribution for the presence of a single peak corresponding to the monomeric conjugate or multiple peaks indicating the presence of aggregates.

    • Compare the average hydrodynamic radius (Rh) and polydispersity index (PDI) between different samples to quantify the extent of aggregation. A PDI value below 0.2 generally indicates a monodisperse sample.[6]

Visualizations

Troubleshooting_Workflow start Start: Aggregation Suspected visual_inspection Visual Inspection (Cloudiness, Precipitate) start->visual_inspection spectroscopy Spectroscopic Analysis (Absorbance/Fluorescence) start->spectroscopy dls Dynamic Light Scattering (DLS) start->dls aggregation_confirmed Aggregation Confirmed visual_inspection->aggregation_confirmed Positive no_aggregation No Aggregation Detected visual_inspection->no_aggregation Clear Solution spectroscopy->aggregation_confirmed Quenching/Shift spectroscopy->no_aggregation Stable Signal dls->aggregation_confirmed Increased Size/PDI dls->no_aggregation Monomeric Peak troubleshoot_conjugation Troubleshoot Conjugation - Optimize Dye/Protein Ratio - Check Buffer pH aggregation_confirmed->troubleshoot_conjugation optimize_storage Optimize Storage Conditions - Temperature - Aliquoting - Light Protection aggregation_confirmed->optimize_storage add_additives Incorporate Anti-Aggregation Additives - Surfactants (Tween-20) - Cyclodextrins aggregation_confirmed->add_additives re_evaluate Re-evaluate with DLS troubleshoot_conjugation->re_evaluate optimize_storage->re_evaluate add_additives->re_evaluate re_evaluate->aggregation_confirmed Aggregation Persists re_evaluate->no_aggregation Aggregation Resolved end End: Stable Conjugate no_aggregation->end

Caption: Troubleshooting workflow for identifying and resolving aggregation of this compound conjugates.

Signaling_Pathway hydrophobic_dye Hydrophobic Nature of This compound aggregation Conjugate Aggregation hydrophobic_dye->aggregation high_concentration High Conjugate Concentration high_concentration->aggregation inappropriate_buffer Inappropriate Buffer (pH near pI, High Ionic Strength) inappropriate_buffer->aggregation improper_storage Improper Storage (Freeze-Thaw, Light Exposure) improper_storage->aggregation quenching Fluorescence Quenching aggregation->quenching precipitation Precipitation aggregation->precipitation inaccurate_results Inaccurate Experimental Results quenching->inaccurate_results precipitation->inaccurate_results

Caption: Key factors leading to the aggregation of this compound conjugates and the resulting experimental issues.

References

effect of pH on 4-Carboxy-pennsylvania green fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 4-Carboxy-Pennsylvania Green, with a specific focus on the influence of pH on its fluorescence intensity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound fluorescence signal is weaker than expected. Could pH be the issue?

A1: Yes, pH is a critical factor influencing the fluorescence intensity of this compound. This dye exhibits pH-dependent fluorescence, with its intensity significantly decreasing in acidic environments. The pKa of this compound is approximately 4.8.[1][2] At pH values below its pKa, the fluorophore is protonated, leading to a substantial reduction in its fluorescence quantum yield. For optimal brightness, ensure your experimental buffer is at a pH well above 4.8, ideally in the neutral to slightly alkaline range (pH 7-9).

Q2: What is the optimal pH range for working with this compound?

A2: For the highest fluorescence intensity, a pH range of 7.0 to 9.0 is recommended. At a pH of 9.0, the quantum yield is very high, around 0.91.[1] While the dye is still reasonably bright at pH 5.0 with a quantum yield of 0.68, further decreases in pH below this point will lead to significant signal loss.[1]

Q3: I am working with acidic organelles, such as endosomes. Is this compound a suitable probe?

A3: this compound can be a good choice for acidic compartments compared to other dyes with higher pKa values. Its low pKa of 4.8 means it remains relatively fluorescent in mildly acidic environments where other dyes might be completely quenched.[2] For instance, at pH 5.0, it is substantially brighter than a similar dye, 4-Carboxy-Tokyo Green (pKa 6.2).[1] However, be aware that the fluorescence will still be dimmer than at neutral or alkaline pH.

Q4: How can I establish a pH calibration curve for my experiments with this compound?

A4: To accurately correlate fluorescence intensity with pH, you should perform a pH calibration. This typically involves preparing a series of buffers with a range of known pH values (e.g., from pH 4 to 10). The fluorescence intensity of this compound is then measured in each buffer. For intracellular pH measurements, cells can be incubated with the dye and then treated with a combination of ionophores, such as nigericin (B1684572) and valinomycin, in high-potassium buffers of varying pH to equilibrate the intracellular and extracellular pH.

Q5: My fluorescence signal is fluctuating during a long-term imaging experiment. Could this be related to pH changes?

A5: Yes, fluctuations in fluorescence intensity during live-cell imaging can be indicative of changes in the local pH of the environment where the dye is located. Cellular processes can lead to localized pH shifts. It is advisable to monitor and control the pH of your imaging medium throughout the experiment.

Quantitative Data: pH Effect on Fluorescence

The following table summarizes the key physicochemical properties of this compound methyl ester related to pH.

PropertyValuepH ConditionReference
pKa 4.8N/A[1][2]
Quantum Yield 0.919.0[1]
Quantum Yield 0.685.0[1]
Absorption Max (λabs) 496 nmNot Specified[1]
Emission Max (λem) 517 nmNot Specified[1]

Experimental Protocols

Protocol: Determination of pH-Dependent Fluorescence Intensity of this compound

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 10.0 with 0.5 pH unit increments). A citrate-phosphate buffer system is suitable for this range.

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution to a final working concentration (e.g., 1 µM) in each of the prepared pH buffers. Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to avoid artifacts.

  • Fluorescence Measurement:

    • Transfer the dye solutions in the different pH buffers to a suitable microplate or cuvettes.

    • Use a fluorescence spectrophotometer or microplate reader to measure the fluorescence intensity.

    • Set the excitation wavelength to the absorption maximum of the dye (approximately 496 nm).

    • Measure the emission spectrum or the fluorescence intensity at the emission maximum (approximately 517 nm).

  • Data Analysis:

    • Subtract the background fluorescence from a blank sample (buffer without dye) for each pH value.

    • Plot the background-corrected fluorescence intensity as a function of pH.

    • The resulting curve will illustrate the pH-dependent fluorescence profile of this compound.

Visualizations

pH_Effect_on_Fluorescence cluster_low_ph Low pH (e.g., < 4.8) cluster_high_ph High pH (e.g., > 4.8) Protonated Protonated Fluorophore LowFluorescence Low Fluorescence Protonated->LowFluorescence Quenched State Deprotonated Deprotonated Fluorophore HighFluorescence High Fluorescence Deprotonated->HighFluorescence Bright State Proton_Concentration [H+] Deprotonated->Proton_Concentration Release H+ Proton_Concentration->Protonated High Experimental_Workflow start Start prepare_buffers Prepare Buffers (Range of pH values) start->prepare_buffers prepare_dye Prepare Dye Solution (Stock and Working) start->prepare_dye mix Mix Dye with each pH Buffer prepare_buffers->mix prepare_dye->mix measure Measure Fluorescence (λex=496nm, λem=517nm) mix->measure analyze Analyze Data (Plot Intensity vs. pH) measure->analyze end End analyze->end

References

Technical Support Center: Enhancing Cellular Uptake of 4-Carboxy-Pennsylvania Green Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cell permeability issues with 4-Carboxy-Pennsylvania Green probes. This guide provides detailed solutions and protocols for researchers, scientists, and drug development professionals to effectively deliver these probes into living cells for various imaging and analytical applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound probe not entering the cells?

A1: The this compound probe possesses a carboxyl group (-COOH) which is negatively charged at physiological pH. This charge makes the molecule hydrophilic (water-soluble) and generally unable to passively cross the hydrophobic lipid bilayer of the cell membrane.

Q2: What are the primary methods to improve the cell permeability of my probe?

A2: There are three main strategies to enhance the cellular uptake of this compound probes:

  • Chemical Modification: Temporarily masking the negative charge of the carboxyl group through esterification.

  • Physical Methods: Transiently creating pores in the cell membrane using techniques like electroporation or sonoporation.

  • Vector-Mediated Delivery: Conjugating the probe to a carrier molecule, such as a cell-penetrating peptide (CPP), that can actively transport it across the cell membrane.

Q3: What is an AM ester and how does it work?

A3: An AM ester (acetoxymethyl ester) is a chemical modification used to mask negatively charged carboxyl groups on fluorescent probes.[1][2] The resulting uncharged, hydrophobic molecule can freely diffuse across the cell membrane.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, regenerating the charged carboxylate form of the probe.[1][2] This process traps the now fluorescent probe within the cytoplasm, allowing for intracellular imaging.[1]

Q4: Are there any potential downsides to using AM esters?

A4: While highly effective, the use of AM esters can have some drawbacks. Incomplete hydrolysis of the AM ester can lead to compartmentalization of the dye in organelles. Additionally, the hydrolysis process releases byproducts like formaldehyde, which can be toxic to cells, especially at high probe concentrations or with long incubation times.[2] Furthermore, extracellular esterases present in some in vivo environments can cleave the AM group before the probe enters the cell, limiting its effectiveness in living animals.[3]

Q5: When should I consider using physical methods like electroporation or sonoporation?

A5: Electroporation and sonoporation are powerful techniques for delivering probes into cells that are difficult to load using chemical methods.[4][5][6] These methods are particularly useful for high-efficiency delivery into a large population of cells.[4][6] However, they require specialized equipment and can affect cell viability if not optimized.[4][7]

Q6: What are cell-penetrating peptides (CPPs) and are they suitable for my probe?

A6: Cell-penetrating peptides are short peptides that can traverse the cell membrane and can be used to deliver a variety of cargo molecules, including fluorescent probes.[8][9] Conjugating your this compound probe to a CPP could be a viable strategy, especially for targeted delivery. The efficiency of CPP-mediated delivery can be very high, with some studies reporting up to 75.6% delivery efficiency for fluorescent nanoprobes.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no intracellular fluorescence The probe is not entering the cells due to its negative charge.1. Modify the probe: Convert the carboxyl group to an acetoxymethyl (AM) ester to facilitate passive diffusion. See Protocol 1 . 2. Use physical delivery methods: Employ electroporation or sonoporation to transiently permeabilize the cell membrane. See Protocols 2 & 3 . 3. Utilize a carrier: Conjugate the probe to a cell-penetrating peptide (CPP).
High background fluorescence The probe is binding non-specifically to the outside of the cells, or there is excess, non-internalized probe in the medium.1. Thorough washing: After incubation with the probe, wash the cells multiple times with fresh, probe-free buffer to remove any unbound probe. 2. Optimize probe concentration: Use the lowest effective concentration of the probe to minimize non-specific binding.
Cell death or morphological changes The delivery method or the probe itself is causing cytotoxicity.1. For AM esters: Reduce the probe concentration and/or incubation time to minimize the toxic effects of hydrolysis byproducts.[2] 2. For electroporation/sonoporation: Optimize the voltage, pulse duration (electroporation), or ultrasound intensity and duration (sonoporation) to maximize delivery while minimizing cell damage.[4][7] 3. For CPPs: The choice of fluorophore and CPP can influence cytotoxicity; consider testing different combinations.[10]
Fluorescence is localized to vesicles or organelles instead of the cytoplasm The probe is being taken up by endocytosis and trapped in endosomes, or the AM ester is not being fully hydrolyzed in the cytoplasm.1. For AM esters: Decrease the loading temperature, as this can sometimes reduce compartmentalization.[11] 2. For CPPs: Some CPPs are known to be trapped in endosomes. Consider using CPPs designed for efficient endosomal escape.[8][9]

Quantitative Data Summary

The following table summarizes and compares the different methods for enhancing the cell permeability of fluorescent probes. The values are generalized from studies on various fluorescent probes and may need to be optimized for this compound.

Method Principle Typical Efficiency Advantages Disadvantages
AM Esterification Masks charge for passive diffusionHighSimple to perform, widely applicable.[1][2]Potential for cytotoxicity and compartmentalization.[2] Ineffective in the presence of extracellular esterases.[3]
Electroporation Creates transient pores with an electric fieldHigh (can exceed 50%)[7]Rapid delivery to a large number of cells.[4][6]Requires specialized equipment, can impact cell viability.[4][7]
Sonoporation Creates transient pores with ultrasound and microbubblesHigh (can exceed 50%)[5]Non-invasive and can be targeted.[12][13][14]Requires specialized equipment and microbubbles, can impact cell viability.[5]
Cell-Penetrating Peptides (CPPs) Covalent linkage to a carrier peptide for cellular entryVariable, can be high (up to 75.6% reported for some systems)[8]Can be used for targeted delivery, generally low cytotoxicity.[8][9]Requires chemical conjugation, efficiency can be cell-type and cargo dependent.

Experimental Protocols

Protocol 1: Preparation and Loading of this compound-AM Ester

This protocol describes the chemical modification of this compound to its cell-permeable AM ester form and the subsequent loading into live cells.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Bromomethyl acetate (B1210297)

  • Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

  • Anhydrous DMSO for stock solution

  • Pluronic® F-127 (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (B1678239) (optional)

Methodology:

Part A: Synthesis of this compound-AM Ester

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add DIPEA to the solution to deprotonate the carboxylic acid.

  • Add bromomethyl acetate to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, purify the resulting AM ester by HPLC.

  • Lyophilize the purified product to obtain a solid.

Part B: Loading Cells with the AM Ester

  • Prepare a 1 to 10 mM stock solution of the this compound-AM ester in high-quality, anhydrous DMSO.[11]

  • On the day of the experiment, dilute the stock solution to a final working concentration of 1 to 10 µM in a suitable buffer like HBSS. For many cell lines, a concentration of 4-5 µM is a good starting point.[11]

  • To aid in the dispersion of the AM ester in the aqueous buffer, you can add an equal volume of 20% Pluronic® F-127 to the DMSO stock solution before diluting it into the loading buffer (final Pluronic® F-127 concentration will be about 0.02%).[11]

  • Optional: To reduce the leakage of the de-esterified probe from the cells, organic anion transport inhibitors like probenecid (1-2.5 mM) can be added to the cell medium.[11]

  • Incubate the cells with the AM ester working solution for 20 minutes to one hour at 37°C or room temperature.[11] The optimal time and temperature should be determined empirically.

  • Wash the cells two to three times with fresh, probe-free buffer to remove any extracellular probe.

  • The cells are now ready for imaging.

Protocol 2: Probe Delivery via Electroporation

This protocol provides a general guideline for delivering this compound into cells using electroporation. Parameters will need to be optimized for your specific cell type and electroporation system.

Materials:

  • This compound

  • Electroporation buffer (low conductivity, e.g., containing sucrose (B13894) or glycerol)

  • Electroporator and cuvettes

  • Cell culture medium

Methodology:

  • Harvest and wash the cells, then resuspend them in cold electroporation buffer at a desired density (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).

  • Add this compound to the cell suspension at a final concentration of 10-100 µM.

  • Transfer the cell and probe mixture to a pre-chilled electroporation cuvette.

  • Apply an electrical pulse using the electroporator. The optimal voltage and pulse length are highly dependent on the cell type and the electroporator being used and must be determined empirically. Start with parameters recommended by the manufacturer for your cell type.

  • After the pulse, incubate the cuvette on ice for 5-10 minutes to allow the cell membranes to reseal.

  • Gently transfer the cells from the cuvette to a tube or plate containing pre-warmed cell culture medium.

  • Incubate the cells for a recovery period (typically 30 minutes to a few hours) before washing and imaging.

Protocol 3: Probe Delivery via Sonoporation

This protocol outlines a general procedure for using ultrasound and microbubbles to deliver this compound into cells. Specific parameters will depend on the ultrasound system and microbubbles used.

Materials:

  • This compound

  • Commercially available or lab-prepared microbubbles

  • Ultrasound transducer system

  • Cell culture medium

Methodology:

  • Plate cells in a suitable vessel for ultrasound exposure (e.g., a specific type of culture plate or a chamber).

  • Prepare a solution of this compound in cell culture medium at the desired final concentration (e.g., 10-100 µM).

  • Add microbubbles to the cell culture medium containing the probe. The concentration of microbubbles should be optimized according to the manufacturer's instructions or previous studies.

  • Expose the cells to ultrasound using a transducer. Key parameters to optimize include frequency, acoustic pressure, duty cycle, and exposure time.[15] These parameters will need to be carefully calibrated to induce sonoporation without causing excessive cell death.[5]

  • After ultrasound exposure, incubate the cells for a period to allow the membranes to reseal.

  • Wash the cells to remove the probe and microbubbles from the medium.

  • The cells are now ready for imaging.

Visualizations

Permeability_Enhancement_Workflow start Start: Poor cell permeability of This compound decision1 Need for chemical modification? start->decision1 chem_mod Chemical Modification: AM Esterification decision1->chem_mod Yes no_chem_mod Consider Physical or Vector-Based Methods decision1->no_chem_mod No evaluate Evaluate cell viability and loading efficiency chem_mod->evaluate electroporation Electroporation no_chem_mod->electroporation Equipment available sonoporation Sonoporation no_chem_mod->sonoporation Equipment available cpp Cell-Penetrating Peptides no_chem_mod->cpp Conjugation feasible electroporation->evaluate sonoporation->evaluate cpp->evaluate

Caption: Decision workflow for selecting a cell permeability enhancement method.

AM_Ester_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Probe_AM Probe-AM (Hydrophobic, Uncharged) membrane Lipid Bilayer Probe_AM->membrane Passive Diffusion Esterases Intracellular Esterases Probe_Charged Probe (Hydrophilic, Charged, Fluorescent) Esterases->Probe_Charged Hydrolysis

Caption: Mechanism of AM ester-mediated probe delivery into a cell.

Electroporation_Workflow step1 1. Cell Suspension Preparation (Cells in electroporation buffer) step2 2. Add Probe (this compound) step1->step2 step3 3. Apply Electric Pulse (Creates transient pores) step2->step3 step4 4. Membrane Resealing (Incubate on ice) step3->step4 step5 5. Cell Recovery (Transfer to culture medium) step4->step5 step6 6. Wash and Image step5->step6 Sonoporation_Workflow step1 1. Prepare Cells with Probe and Microbubbles step2 2. Apply Ultrasound (Induces microbubble cavitation and pore formation) step1->step2 step3 3. Membrane Resealing (Post-sonication incubation) step2->step3 step4 4. Wash and Image step3->step4

References

removing unconjugated 4-Carboxy-pennsylvania green post-labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Post-Labeling Purification

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unconjugated fluorescent dyes, such as 4-Carboxy-Pennsylvania Green, from protein samples after a labeling reaction. The principles and methods described here are generally applicable to the purification of protein-dye conjugates from free, unconjugated carboxylated fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated dye after a labeling reaction?

A1: Removing excess, unconjugated dye is essential for several reasons. Firstly, it ensures accurate determination of the dye-to-protein ratio (degree of labeling), which is critical for experimental consistency.[1] Secondly, high levels of free dye can lead to increased background fluorescence and non-specific signals in downstream applications, potentially compromising the quality of your results.

Q2: What are the most common methods for removing free fluorescent dyes?

A2: The most common and effective methods for separating labeled proteins from smaller, unconjugated dye molecules are based on size differences. These include:

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on their size. Larger, labeled proteins pass through the column more quickly, while smaller, free dye molecules are retained in the porous beads of the column matrix.[2][3]

  • Dialysis: This method involves placing the sample in a semipermeable membrane that allows small molecules like free dye to diffuse out into a larger volume of buffer, while retaining the larger protein-dye conjugates.[4]

  • Spin Columns/Ultrafiltration: These devices use a membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size via centrifugation. The larger, labeled protein is retained by the membrane, while the smaller, free dye passes through.[5]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as your sample volume, protein concentration, and the required purity.

  • Gel filtration is highly efficient and can be performed relatively quickly using pre-packed columns.[6][7]

  • Dialysis is a gentle method suitable for larger sample volumes, but it is more time-consuming and can result in sample dilution.[4]

  • Spin columns are rapid and convenient for small sample volumes, allowing for simultaneous concentration of the sample.[8][9]

Q4: Can I use affinity chromatography to purify my labeled antibody?

A4: Yes, if you have labeled an antibody, you can use affinity chromatography with Protein A or Protein G resins.[10] This method purifies the antibody (both labeled and unlabeled) from other proteins and free dye. However, it will not separate unconjugated antibodies from labeled ones. A subsequent gel filtration or dialysis step may still be necessary to remove the free dye completely.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Protein Recovery - The protein is sticking to the purification column or membrane.- The protein has precipitated or aggregated.[11]- Pre-treat the column or membrane with a blocking agent like BSA (if compatible with your experiment).- Optimize buffer conditions (pH, ionic strength) to maintain protein solubility.- For spin columns, ensure you are using the correct MWCO for your protein.
Residual Free Dye Detected - The purification was not efficient enough.- The dye is non-covalently binding to the protein.[1]- Repeat the purification step. For gel filtration, ensure the column bed volume is sufficient. For dialysis, increase the dialysis time and the number of buffer changes.[4]- For dyes with high hydrophobicity, consider using a different purification method or adding a mild non-ionic detergent to the buffer.
Low or No Fluorescence Signal - The labeling reaction was inefficient.- Over-labeling has caused fluorescence quenching.[12]- Verify the reactivity of your dye and protein. Ensure optimal labeling conditions (pH, temperature).- Determine the degree of labeling (DOL). If the DOL is too high, reduce the molar ratio of dye to protein in the labeling reaction.[1]
Labeled Antibody Has Lost Activity - The dye has attached to amino acids in the antigen-binding site.[12]- Reduce the molar excess of the dye in the labeling reaction to decrease the degree of labeling.- Consider using a site-specific labeling kit that targets regions of the antibody away from the antigen-binding site.[12]
Protein Precipitation During Labeling or Purification - The addition of the hydrophobic dye has reduced the solubility of the protein.- The buffer conditions are not optimal for the labeled protein.- Perform the labeling and purification steps at 4°C.- Screen different buffer conditions (pH, salt concentration) to find one that maintains the solubility of the conjugate.- Reduce the degree of labeling.[12]

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of common methods for removing unconjugated fluorescent dyes.

Method Typical Protein Recovery Dye Removal Efficiency Processing Time Key Advantages Key Disadvantages
Gel Filtration (Spin Column) > 90%> 95%[13]< 15 minutesFast, high recovery, easy to useLimited sample volume
Gel Filtration (Gravity Column) 70 - 90%> 95%30 - 60 minutesGood for larger volumes, highly effectiveCan result in sample dilution
Dialysis > 90%> 99%4 hours - overnightGentle, high purity, suitable for large volumesTime-consuming, significant sample dilution
Ultrafiltration (Spin Filter) > 85%~98% after 3 cycles[5]< 30 minutes per cycleRapid, concentrates samplePotential for membrane fouling, multiple cycles needed

Experimental Protocols

Protocol 1: Removal of Unconjugated Dye using Gel Filtration Spin Columns

This protocol is suitable for rapid cleanup of small sample volumes (e.g., 50-500 µL).

  • Column Preparation: Invert the spin column sharply several times to resuspend the gel filtration resin.

  • Remove the top cap, followed by the bottom cap. Place the column in a collection tube.

  • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

  • Column Equilibration: Place the column in a new collection tube. Add 500 µL of your desired buffer to the top of the resin.

  • Centrifuge for 2 minutes at 1,000 x g. Discard the buffer. Repeat this equilibration step 2-3 times.

  • Sample Application: Place the equilibrated column into a new collection tube for sample collection.

  • Slowly apply your labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge for 3 minutes at 1,000 x g to collect the purified, labeled protein. The unconjugated dye will remain in the resin.

Protocol 2: Removal of Unconjugated Dye using Dialysis

This protocol is ideal for larger sample volumes and when high purity is required.

  • Membrane Preparation: Cut a piece of dialysis tubing of the appropriate length and molecular weight cutoff (e.g., 10-14 kDa).

  • Wet the tubing in distilled water or the dialysis buffer to make it pliable.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette your sample into the open end, leaving some space at the top.

  • Remove excess air and seal the second end with another clip.

  • Dialysis: Place the sealed tubing into a beaker containing a large volume (e.g., 1 L) of the desired buffer. The buffer volume should be at least 200 times the sample volume.

  • Stir the buffer gently on a magnetic stir plate at 4°C.[14]

  • Buffer Exchange: Allow dialysis to proceed for at least 2 hours. Change the dialysis buffer. Repeat the buffer change at least 3-4 times. For maximum purity, the final dialysis can be performed overnight.

  • Sample Recovery: Remove the tubing from the buffer, gently dry the outside, and carefully open one end to recover your purified protein sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Step 1: Labeling Reaction cluster_purification Step 2: Purification Protein Protein (e.g., Antibody) Reaction Conjugation (pH 8.0-9.0) Protein->Reaction Dye This compound (Amine-Reactive) Dye->Reaction Mixture Reaction Mixture: - Labeled Protein - Unconjugated Dye - Unreacted Protein Reaction->Mixture Purification Purification Method (e.g., Gel Filtration) Mixture->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product Waste Unconjugated Dye (Removed) Purification->Waste

Caption: Workflow for protein labeling and subsequent purification.

Purification Method Decision Tree

decision_tree Start Start: Need to remove unconjugated dye SampleVolume Sample Volume? Start->SampleVolume Speed Is speed critical? SampleVolume->Speed > 1 mL Concentration Need to concentrate sample? SampleVolume->Concentration < 1 mL GravityColumn Use Gravity Flow Gel Filtration Speed->GravityColumn Yes Dialysis Use Dialysis Speed->Dialysis No SpinColumn Use Gel Filtration Spin Column Concentration->SpinColumn No Ultrafiltration Use Ultrafiltration Spin Filter Concentration->Ultrafiltration Yes

References

Technical Support Center: Troubleshooting Non-Specific Binding of 4-Carboxy-Pennsylvania Green Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding of 4-Carboxy-Pennsylvania Green probes. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments utilizing this hydrophobic, pH-insensitive green fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound probes?

Non-specific binding of this compound probes can stem from several factors, primarily related to its physicochemical properties and the experimental conditions. Key causes include:

  • Hydrophobic Interactions: this compound is a relatively hydrophobic molecule.[1][2] This hydrophobicity can lead to non-specific interactions with hydrophobic regions of proteins, lipids, and plastic surfaces.

  • Electrostatic Interactions: The carboxylic acid group on the probe is negatively charged at physiological pH. This can lead to electrostatic attraction to positively charged molecules or regions within the cell or on the substrate.

  • Probe Aggregation: At higher concentrations, fluorescent dyes can form aggregates, which are more prone to non-specific binding.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells, tissues, or other substrates can leave them exposed to the probe.

  • Suboptimal Washing: Inadequate or insufficiently stringent washing steps may not effectively remove unbound or weakly bound probes.

  • Issues with Antibody Conjugation (for indirect detection): If the probe is conjugated to a secondary antibody, issues with the antibody itself, such as cross-reactivity or using too high of a concentration, can lead to non-specific signals.

Q2: I am observing high background fluorescence in my immunofluorescence experiment. How can I reduce it?

High background fluorescence is a common issue and can be addressed by optimizing several steps in your protocol. Here are some troubleshooting strategies:

  • Optimize Blocking:

    • Increase the concentration of your blocking agent or the incubation time.

    • Try a different blocking agent. Common options include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or commercial protein-free blocking solutions.

  • Adjust Probe/Antibody Concentration:

    • Titrate your primary and secondary antibodies (if applicable) to determine the optimal concentration that provides a good signal-to-noise ratio.

    • If using a directly conjugated probe, perform a concentration curve to find the lowest effective concentration.

  • Enhance Washing Steps:

    • Increase the number and duration of wash steps after probe/antibody incubation.

    • Include a low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.05%), in your wash buffer to help reduce hydrophobic interactions.

  • Consider Probe Properties:

    • Given the hydrophobic nature of this compound, ensure your blocking and wash buffers are effective at minimizing hydrophobic interactions. The inclusion of a mild detergent can be particularly helpful.[1][2]

Q3: My flow cytometry results show a high level of background signal in the unstained control. What could be the cause?

High background in unstained controls in flow cytometry, also known as autofluorescence, can be inherent to the cells or induced by the experimental procedure. When using this compound, other factors can also contribute:

  • Cellular Autofluorescence: Some cell types, particularly those with high metabolic activity or containing pigments like flavins and NADH, naturally fluoresce in the green channel.

  • Fixation-Induced Autofluorescence: Fixatives like glutaraldehyde (B144438) can increase autofluorescence. If possible, test different fixation methods or use fresh paraformaldehyde solutions.

  • Probe Carryover or Non-Specific Sticking: Even without specific labeling, the hydrophobic nature of the probe might cause it to stick to the cells or instrument tubing. Ensure thorough washing of your samples and run a cleaning cycle on the flow cytometer.

  • Compensation Issues: If you are performing multi-color flow cytometry, incorrect compensation settings can lead to signal spillover from other channels into the green channel.

Troubleshooting Guides

Optimizing Signal-to-Noise Ratio

A high signal-to-noise ratio is crucial for obtaining reliable data. The following table provides a guide to optimizing this ratio when working with this compound probes.

ParameterRecommendation for High SignalRecommendation for Low Noise (Background)
Probe/Antibody Concentration Use optimal concentration determined by titration.Avoid excessively high concentrations to prevent aggregation and non-specific binding.
Blocking Agent N/AUse an effective blocking agent (e.g., 1-5% BSA, 10% normal serum, or a commercial protein-free blocker).
Blocking Time N/AIncrease incubation time to 1-2 hours at room temperature or overnight at 4°C.
Washing Protocol N/AIncrease the number and duration of washes. Use a buffer containing a non-ionic detergent (e.g., PBS with 0.05% Tween-20).
Antifade Mountant Use a high-quality antifade reagent to prevent photobleaching.N/A
Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the level of non-specific binding. Below is a comparison of commonly used blocking agents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Relatively inexpensive, readily available.Can sometimes be a source of background if not of high purity.
Normal Serum 5 - 10% (v/v)Very effective at blocking non-specific antibody binding.Must be from the same species as the secondary antibody to avoid cross-reactivity.
Fish Gelatin 0.1 - 0.5% (w/v)Does not cross-react with mammalian antibodies.Can be less effective than serum for some applications.
Commercial Protein-Free Blockers Varies by manufacturerConsistent performance, no risk of cross-reactivity with protein-based probes.Can be more expensive.

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining of Intracellular Proteins in Fixed Cells

This protocol is designed for the use of this compound conjugated to a secondary antibody for the detection of an intracellular target.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS + 0.1% Triton X-100)

  • Blocking Buffer (e.g., PBS + 5% Normal Goat Serum + 1% BSA)

  • Primary Antibody (specific to the target protein)

  • This compound conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Wash Buffer (e.g., PBS + 0.05% Tween-20)

  • Antifade Mounting Medium with DAPI

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with Wash Buffer for 10 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI in PBS for 5 minutes to stain the nuclei.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for DAPI (blue) and Pennsylvania Green (green).

Visualizations

Troubleshooting_NonSpecific_Binding cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem High Non-Specific Binding (High Background) Cause1 Hydrophobic Interactions (Probe Property) Problem->Cause1 Cause2 Electrostatic Interactions Problem->Cause2 Cause3 Probe Aggregation Problem->Cause3 Cause4 Inadequate Blocking Problem->Cause4 Cause5 Suboptimal Washing Problem->Cause5 Solution4 Modify Buffer Composition (e.g., adjust salt, add detergent) Cause1->Solution4 Address Hydrophobicity Cause2->Solution4 Mitigate Charge Effects Solution2 Adjust Probe/Antibody Concentration (Titration) Cause3->Solution2 Reduce Aggregates Solution5 Centrifuge Probe Solution (remove aggregates) Cause3->Solution5 Reduce Aggregates Solution1 Optimize Blocking (e.g., different agent, longer time) Cause4->Solution1 Improve Blocking Efficiency Solution3 Enhance Washing Steps (more washes, add detergent) Cause5->Solution3 Increase Wash Stringency

Caption: A logical workflow for troubleshooting non-specific binding.

Immunofluorescence_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilization (e.g., 0.1% Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Blocking (e.g., 5% Normal Goat Serum) wash3->block primary_ab Primary Antibody Incubation block->primary_ab wash4 Wash with PBS + Tween-20 primary_ab->wash4 secondary_ab Secondary Antibody Incubation (this compound) wash4->secondary_ab wash5 Wash with PBS + Tween-20 secondary_ab->wash5 mount Mount with Antifade (with DAPI) wash5->mount image Fluorescence Microscopy mount->image

Caption: A typical experimental workflow for immunofluorescence staining.

References

Technical Support Center: Synthesis of 4-Carboxy-Pennsylvania Green Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Carboxy-Pennsylvania Green and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated fluorophore. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound methyl ester and its subsequent hydrolysis to the carboxylic acid.

Problem Potential Cause Recommended Solution
Low or no yield of 2,7-difluoro-3,6-dihydroxyxanthen-9-one (Key Intermediate) Incomplete reaction during the nucleophilic aromatic substitution.Ensure complete dissolution of bis-(2,4,5-trifluorophenyl)methanone in DMSO. Use a sufficient excess of potassium hydroxide (B78521). Monitor the reaction progress by TLC until the starting material is consumed.
Suboptimal reaction temperature.Maintain a reaction temperature of 100 °C. Lower temperatures will slow the reaction rate, while significantly higher temperatures may lead to decomposition.
Low yield of this compound methyl ester in the Grignard reaction Inactive Grignard reagent.Use freshly prepared or titrated i-PrMgCl·LiCl complex. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.
Inefficient metal-halogen exchange.Perform the metal-halogen exchange with methyl 4-iodo-3-methylbenzoate at -78 °C (dry ice/acetone bath) to ensure the stability of the arylmagnesium species.
Slow or incomplete addition of the MEM-protected xanthone (B1684191).The solution of the MEM-protected xanthone should be added slowly to the Grignard reagent at -78 °C to control the exothermic reaction and prevent side reactions.
Incomplete MEM deprotection Insufficient acid concentration or reaction time.After the Grignard reaction, use 6 M aqueous HCl and allow the reaction to warm to room temperature. Monitor the deprotection by TLC to ensure complete removal of the MEM groups.
Hydrolysis of the methyl ester during deprotection.While acidic conditions are necessary for MEM deprotection, prolonged exposure or high temperatures can lead to the hydrolysis of the methyl ester. It is crucial to carefully monitor the reaction and work it up promptly once deprotection is complete.
Difficult purification of this compound methyl ester Presence of unreacted starting materials or side products.The optimized synthesis is designed to yield a product that can be purified by precipitation and washing, avoiding chromatography.[1] If chromatography is necessary, a silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in toluene (B28343) can be effective for separating isomers of similar compounds.
Low yield of this compound (carboxylic acid) Incomplete hydrolysis of the methyl ester.Use a sufficient excess of a base like sodium hydroxide in a mixture of water and a co-solvent like methanol (B129727) or THF to ensure complete saponification. Heat the reaction mixture to reflux and monitor by TLC.
Difficulty in isolating the product after acidification.After hydrolysis, the reaction mixture will contain the sodium salt of the carboxylic acid. Acidification with a strong acid (e.g., HCl) to a low pH will precipitate the carboxylic acid. Ensure the solution is sufficiently acidic for complete precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the 2,7-difluoro-3,6-dihydroxyxanthen-9-one intermediate challenging on a large scale?

Previous routes to this key intermediate were often difficult to execute on multigram scales, sometimes requiring multiple chromatographic purification steps which are not ideal for large-scale synthesis.[1] An improved, scalable method involves an iterative nucleophilic aromatic substitution of bis-(2,4,5-trifluorophenyl)methanone with hydroxide, which has been successfully used on scales greater than 40 grams.[1][2]

Q2: What are the advantages of using i-PrMgCl·LiCl complex ("Turbo Grignard") for the Grignard reaction?

The i-PrMgCl·LiCl complex is a highly effective reagent for performing metal-halogen exchange at low temperatures. This allows for the efficient formation of the arylmagnesium reagent from methyl 4-iodo-3-methylbenzoate at -78 °C, minimizing side reactions that can occur with less reactive Grignard reagents or at higher temperatures.[1]

Q3: Can I purify the final this compound methyl ester using column chromatography?

While the optimized synthesis is designed to produce a product of high purity without the need for chromatography,[1][2] purification by column chromatography is a viable option if necessary. For similar carboxyfluorescein derivatives, a common technique is to first protect the phenolic hydroxyls as acetates or other esters, which improves their solubility in less polar solvents and facilitates separation on silica gel. A gradient elution with solvents like ethyl acetate in toluene is often effective.

Q4: What is the best way to hydrolyze the methyl ester to the carboxylic acid?

The most common and effective method for hydrolyzing the methyl ester to the carboxylic acid is through saponification.[3] This involves treating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic co-solvent like methanol or tetrahydrofuran (B95107) to ensure solubility.[4][5] The reaction is typically heated to reflux to ensure it goes to completion. The resulting carboxylate salt is then protonated by adding a strong acid to precipitate the desired carboxylic acid.[3][5]

Q5: How can I activate the this compound for conjugation to amines?

Once you have the this compound, the carboxylic acid can be activated for conjugation to primary amines by converting it into an N-hydroxysuccinimidyl (NHS) ester. This can be achieved in nearly quantitative yield and provides a highly amine-reactive derivative for labeling proteins and other biomolecules.[1][2]

Experimental Protocols

Synthesis of this compound Methyl Ester

This protocol is adapted from an efficient and scalable synthesis method.[1]

Step 1: Grignard Reagent Formation and Reaction with MEM-protected Xanthone

  • To an oven-dried, nitrogen-purged round-bottom flask, add methyl 4-iodo-3-methylbenzoate.

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the flask to -78 °C in a dry ice/acetone bath and stir for 10 minutes.

  • Slowly add i-PrMgCl·LiCl complex in THF to the solution and stir for 1 hour at -78 °C to form the Grignard reagent.

  • In a separate flask, dissolve MEM-protected 2,7-difluoro-3,6-dihydroxyxanthen-9-one in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the MEM-protected xanthone to the Grignard reagent at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Step 2: Deprotection and Isolation

  • Cool the reaction mixture to 4 °C in an ice bath.

  • Slowly add 6 M aqueous HCl to quench the reaction and cleave the MEM protecting groups.

  • Dilute the mixture with dichloromethane (B109758) (CH2Cl2).

  • Wash the organic layer with aqueous potassium hydroxide (1 M).

  • Extract the combined aqueous phases with CH2Cl2.

  • Combine all organic fractions, dry over anhydrous sodium sulfate, and concentrate by rotary evaporation to yield the crude product.

  • The product can be further purified by precipitation or washing.

Hydrolysis of this compound Methyl Ester
  • Dissolve the this compound methyl ester in a mixture of methanol and/or THF and an aqueous solution of sodium hydroxide (e.g., 1 M).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Compound λmax (abs) λmax (em) Molar Extinction Coefficient (ε) Quantum Yield (Φ) pKa
This compound494 nm515 nm62,000 M-1cm-10.89 (at pH 7.4)4.8[1][2]
Fluorescein490 nm517 nm76,900–87,600 M-1cm-10.92–0.95 (at pH > 8)6.3–6.8

Visualizations

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_grignard Grignard Reaction cluster_final Final Product Synthesis A bis-(2,4,5-trifluorophenyl)methanone B 2,7-difluoro-3,6-dihydroxyxanthen-9-one A->B KOH, DMSO, 100 °C C MEM-protected xanthone B->C MEM-Cl, base D methyl 4-iodo-3-methylbenzoate E Arylmagnesium Reagent D->E i-PrMgCl·LiCl, THF, -78 °C F Crude Protected Product E->F + MEM-protected xanthone G 4-Carboxy-PG Methyl Ester F->G 6 M HCl (Deprotection) H This compound G->H NaOH, H2O/MeOH (Hydrolysis) I Amine-reactive NHS ester H->I NHS, coupling agent

Caption: Overall workflow for the synthesis of this compound derivatives.

Troubleshooting_Logic Start Low Yield of Final Product Check_Intermediate Check yield/purity of 2,7-difluoro-3,6-dihydroxyxanthen-9-one Start->Check_Intermediate Check_Grignard Troubleshoot Grignard Reaction Start->Check_Grignard Check_Deprotection Verify MEM Deprotection Start->Check_Deprotection Check_Hydrolysis Optimize Ester Hydrolysis Start->Check_Hydrolysis Grignard_Moisture Moisture in reaction? Check_Grignard->Grignard_Moisture Grignard_Reagent_Activity Grignard reagent inactive? Check_Grignard->Grignard_Reagent_Activity Grignard_Temp Incorrect temperature? Check_Grignard->Grignard_Temp Deprotection_Acid Insufficient acid? Check_Deprotection->Deprotection_Acid Deprotection_Time Reaction time too short? Check_Deprotection->Deprotection_Time Solution_Dry Use anhydrous solvents and inert atmosphere Grignard_Moisture->Solution_Dry Solution_Reagent Use fresh/titrated Grignard reagent Grignard_Reagent_Activity->Solution_Reagent Solution_Temp Maintain -78 °C Grignard_Temp->Solution_Temp Solution_Acid Use 6 M HCl Deprotection_Acid->Solution_Acid Solution_Time Monitor by TLC to completion Deprotection_Time->Solution_Time

Caption: Troubleshooting logic for low yield in the synthesis of 4-Carboxy-PG.

References

Validation & Comparative

photostability comparison of 4-Carboxy-pennsylvania green vs Alexa Fluor 488

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal green-emitting fluorescent probe for their imaging applications, understanding the photostability of a dye is paramount. This guide provides a head-to-head comparison of the photostability of 4-Carboxy-Pennsylvania Green and the widely used Alexa Fluor 488, supported by available experimental data and detailed protocols for independent verification.

In the realm of fluorescence microscopy, the longevity of a fluorophore's signal under continuous illumination is a critical factor that can dictate the success of an experiment. Photobleaching, the irreversible photochemical destruction of a fluorescent molecule, can limit data acquisition times and compromise the quantitative accuracy of imaging studies. Here, we compare two popular green fluorescent dyes: this compound, a more recent innovation, and the well-established Alexa Fluor 488.

Quantitative Data Summary

The following table summarizes the key photophysical and photostability properties of this compound and Alexa Fluor 488 based on available literature.

PropertyThis compoundAlexa Fluor 488
Excitation Maximum (nm) ~494~495
Emission Maximum (nm) ~514~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ** ~82,000~71,000
Fluorescence Quantum Yield (Φ) 0.910.92[1]
Photobleaching Half-Life (t₁/₂) **49 minutes< 0.2 seconds*
Experimental Conditions for t₁/₂Continuous irradiation at 488 nm with a 25 mW argon-ion laser at 1% power on a confocal microscope.Single-molecule imaging conditions.

Note on Photostability Data: A direct comparison of the photobleaching half-lives presented here is not recommended due to the significant differences in the experimental conditions under which they were measured. The value for this compound was determined under typical confocal imaging conditions, while the value for Alexa Fluor 488 was obtained under high-intensity, single-molecule imaging conditions, which are known to cause rapid photobleaching. Alexa Fluor 488 is widely recognized for its high photostability under standard imaging conditions.

Experimental Protocol: Measuring Photostability

To facilitate independent comparison, we provide a detailed protocol for assessing the photostability of fluorescent dyes, adapted from the methodology used to characterize this compound.

Objective: To determine the photobleaching half-life of a fluorescent probe in living cells under continuous laser illumination.

Materials:

  • Cells expressing the target of interest labeled with the fluorescent probe (e.g., this compound or Alexa Fluor 488 conjugate).

  • Cell culture medium.

  • Confocal laser scanning microscope equipped with a 488 nm laser line and a high numerical aperture objective (e.g., 60x or 100x oil immersion).

  • Image analysis software capable of quantifying fluorescence intensity over time.

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for high-resolution microscopy. Label the cells with the fluorescent probe according to the manufacturer's protocol or established laboratory procedures.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to warm up for at least 30 minutes to ensure stable output.

    • Place the dish with the labeled cells on the microscope stage.

    • Select the 488 nm laser line for excitation.

    • Set the laser power to a low, consistent level (e.g., 1% of a 25 mW laser) to minimize phototoxicity while still obtaining a detectable signal.

    • Choose an appropriate objective and set the pinhole to acquire a clear optical section.

  • Image Acquisition:

    • Locate a field of view with several healthy, fluorescently labeled cells.

    • Set up a time-lapse acquisition series.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample with the 488 nm laser at the set power.

    • Acquire images at regular intervals (e.g., every 1-5 minutes) for an extended period (e.g., 60-120 minutes or until the fluorescence has significantly decayed).

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • For each time point, select several individual cells and measure their mean fluorescence intensity within a defined region of interest (ROI).

    • For each cell, subtract the background fluorescence intensity measured from an area with no cells.

    • Normalize the background-corrected fluorescence intensity of each cell to its initial intensity at t=0.

    • Average the normalized intensities of all measured cells at each time point.

    • Plot the average normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_imaging Confocal Microscopy cluster_analysis Data Analysis cluster_comparison Comparison Cell_Culture Culture and Plate Cells Labeling_PG Label Cells with This compound Cell_Culture->Labeling_PG Labeling_AF488 Label Cells with Alexa Fluor 488 Cell_Culture->Labeling_AF488 Microscope_Setup Set up Confocal Microscope (488 nm laser, low power) Time_Lapse_PG Time-Lapse Imaging (Pennsylvania Green) Microscope_Setup->Time_Lapse_PG Time_Lapse_AF488 Time-Lapse Imaging (Alexa Fluor 488) Microscope_Setup->Time_Lapse_AF488 Quantify_Intensity Quantify Fluorescence Intensity (ROI analysis, background subtraction) Time_Lapse_PG->Quantify_Intensity Time_Lapse_AF488->Quantify_Intensity Normalize_Data Normalize to Initial Intensity Quantify_Intensity->Normalize_Data Plot_Decay Plot Intensity vs. Time Normalize_Data->Plot_Decay Calculate_Half_Life Calculate Photobleaching Half-Life (Exponential Decay Fit) Plot_Decay->Calculate_Half_Life Compare_Results Compare Photostability Calculate_Half_Life->Compare_Results

Caption: Experimental workflow for photostability comparison.

Conclusion

References

Illuminating the Cell: A Comparative Guide to Validating the Intracellular Localization of 4-Carboxy-pennsylvania green

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise localization of fluorescent probes within a cell is paramount for accurate experimental outcomes. This guide provides an objective comparison of 4-Carboxy-pennsylvania green with three widely used organelle-specific fluorescent dyes: MitoTracker™ Red CMXRos, ER-Tracker™ Green, and LysoTracker™ Red DND-99. We present a comprehensive overview of their spectral properties, mechanisms of action, and detailed experimental protocols for validating their intracellular localization through co-localization studies.

Performance Comparison of Fluorescent Probes

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and the selected organelle-specific dyes.

FeatureThis compoundMitoTracker™ Red CMXRosER-Tracker™ Green (BODIPY™ FL Glibenclamide)LysoTracker™ Red DND-99
Target Organelle Acidic compartments (e.g., endosomes, lysosomes)MitochondriaEndoplasmic ReticulumAcidic organelles (e.g., lysosomes)
Excitation Max ~496 nm~579 nm~504 nm~577 nm
Emission Max ~519 nm~599 nm~511 nm~590 nm
Mechanism of Action Accumulates in acidic compartments due to its low pKa (4.8), leading to protonation and retention.[1][2]Sequesters in active mitochondria due to mitochondrial membrane potential and covalently binds to thiol groups on proteins.[3][4]Binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominent on the endoplasmic reticulum.[5][6]A weak base that freely crosses cell membranes and accumulates in acidic organelles where it becomes protonated and is retained.[7][8]
Cell Permeability Cell permeable.[1][9]Cell permeable.[3]Cell permeable.[5]Cell permeable.[8]
Fixability Partially retained after formaldehyde (B43269) fixation.Well-retained after formaldehyde fixation.[4]Partially retained after formaldehyde fixation.[5]Well-retained after aldehyde fixation.[7]
Photostability More photostable than fluorescein.[2]Good photostability.Good photostability.Good photostability.
Key Advantages Bright fluorescence in acidic environments, less pH-sensitive than fluorescein.[2]Specific for active mitochondria, well-retained after fixation.[3][4]Highly selective for the ER.[5][6]Highly selective for acidic organelles, effective at low concentrations.[8]

Experimental Protocols

Validating the intracellular localization of a fluorescent probe is crucial. A common and effective method is to perform a co-localization study with a well-characterized organelle-specific marker. Below are detailed protocols for live-cell imaging and co-localization analysis.

General Live-Cell Staining Protocol
  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging. Grow cells to 70-80% confluency.

  • Dye Preparation: Prepare stock solutions of the fluorescent dyes in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solutions to the desired working concentration in a serum-free medium or appropriate buffer.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with a pre-warmed buffer (e.g., PBS or HBSS).

    • Add the pre-warmed staining solution containing the fluorescent dye(s) to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the recommended time (see table below for typical concentrations and incubation times).

  • Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed buffer or complete culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells immediately using a fluorescence microscope (e.g., confocal, spinning disk, or widefield) equipped with the appropriate filter sets for the dyes being used.

DyeTypical Working ConcentrationTypical Incubation Time
This compound1-10 µM15-60 minutes
MitoTracker™ Red CMXRos25-500 nM15-45 minutes
ER-Tracker™ Green0.5-1 µM15-30 minutes
LysoTracker™ Red DND-9950-75 nM30-60 minutes
Co-localization Imaging and Analysis Protocol
  • Sequential or Simultaneous Staining: Depending on the dyes, cells can be stained sequentially or simultaneously. For the dyes in this guide, simultaneous staining is generally possible.

  • Image Acquisition:

    • Acquire images sequentially for each fluorophore to minimize spectral bleed-through.

    • Use appropriate laser lines and emission filters for each dye.

    • Acquire a series of z-stacks to obtain a three-dimensional representation of the cell.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or commercial software) to perform quantitative co-localization analysis.

    • Correct for background fluorescence.

    • Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) to determine the degree of overlap between the fluorescence signals. A PCC value close to +1 indicates a strong positive correlation.

Visualizing Cellular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key cellular pathways that can be investigated using these fluorescent probes and the general workflow for a co-localization experiment.

G cluster_0 Endocytic Pathway cluster_1 This compound LysoTracker Red PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (pH 6.1-6.8) PlasmaMembrane->EarlyEndosome Endocytosis EarlyEndosome->PlasmaMembrane Recycling LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome RecyclingEndosome->PlasmaMembrane Recycling PGreen This compound PGreen->LateEndosome PGreen->Lysosome LysoRed LysoTracker Red LysoRed->Lysosome

Endocytic pathway showing the accumulation of pH-sensitive dyes.

G cluster_0 Mitochondrial Dynamics cluster_1 MitoTracker Red Mito1 Mitochondrion FusedMito Fused Mitochondrion Mito1->FusedMito Mito2 Mitochondrion Mito2->FusedMito FissionedMito1 Fissioned Mitochondrion FusedMito->FissionedMito1 FissionedMito2 Fissioned Mitochondrion FusedMito->FissionedMito2 MitoRed MitoTracker Red MitoRed->Mito1 MitoRed->Mito2 MitoRed->FusedMito MitoRed->FissionedMito1 MitoRed->FissionedMito2

Visualization of mitochondrial fusion and fission events.

G cluster_0 ER Stress and Unfolded Protein Response (UPR) cluster_1 ER-Tracker Green ER Endoplasmic Reticulum Stress ER Stress (e.g., unfolded proteins) ER->Stress UPR Unfolded Protein Response Activation Stress->UPR Adaptation Cellular Adaptation UPR->Adaptation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress ERGreen ER-Tracker Green ERGreen->ER

ER stress signaling pathway and its visualization.

G Start Start: Plate Cells PrepDyes Prepare Dye Working Solutions Start->PrepDyes Stain Incubate Cells with Dyes PrepDyes->Stain Wash Wash Cells Stain->Wash Image Acquire Images (Sequential Channels) Wash->Image Analyze Quantitative Co-localization Analysis Image->Analyze Results Interpret Results: PCC, MOC Analyze->Results

References

A Head-to-Head Comparison of 4-Carboxy-pennsylvania Green and Alternative Fluorophores for Quantitative Fluorescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the optimal dye is paramount for generating robust and reproducible data. This guide provides a comprehensive, data-driven comparison of 4-Carboxy-pennsylvania green with other commonly used green fluorescent dyes, namely Alexa Fluor 488, Oregon Green, Fluorescein (B123965) (FITC), and Cy2. We present key photophysical properties, detailed experimental protocols for common applications, and visual guides to aid in your decision-making process.

At a Glance: Key Photophysical Properties

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. Here, we summarize the key metrics for this compound and its alternatives in a comparative table.

PropertyThis compoundAlexa Fluor 488Oregon GreenFluorescein (FITC)Cy2
Excitation Max (nm) 496495490490492
Emission Max (nm) 517519514514508
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~70,00071,000[1][2]~80,000~75,000~150,000[3]
Quantum Yield (Φ) 0.91 (pH 9.0), 0.68 (pH 5.0)[4]0.92[1][5]0.97 (pH 9.0)[4]0.92 (pH 9.0), 0.37 (pH 5.4)[4]~0.12[3]
pKa 4.8[4]N/A (pH insensitive)[1][2][6]4.8[4]6.5[4]N/A (pH insensitive)
Photostability More photostable than Fluorescein[4]High[2]More photostable than Fluorescein[4]Low[4]Moderate
Key Features Hydrophobic, less pH-sensitive than FITC, good for acidic organelles[4]Very bright and photostable, pH-insensitive[2][7]Bright, less pH-sensitive than FITC[4]Widely used, but pH-sensitive and prone to photobleaching[4]High extinction coefficient

In-Depth Analysis: Performance Under Experimental Conditions

This compound: A Robust Probe for Acidic Environments

Developed as a hybrid of Oregon Green and Tokyo Green, this compound offers a unique combination of desirable properties. Its increased hydrophobicity compared to fluorescein and Oregon Green can facilitate membrane permeability.[4] A key advantage is its low pKa of 4.8, which is identical to that of Oregon Green.[4] This makes it significantly less sensitive to pH changes in the physiological range compared to fluorescein (pKa 6.5) and allows it to remain brightly fluorescent in acidic intracellular compartments like endosomes and lysosomes.[4] At pH 5.0, this compound maintains a high quantum yield of 0.68, whereas fluorescein's quantum yield drops to 0.37 under similar acidic conditions.[4] Furthermore, it is reported to be more photostable than fluorescein.[4]

Alexa Fluor 488: The Gold Standard for Brightness and Stability

Oregon Green: An Improvement Over Fluorescein

Oregon Green was developed to address the pH sensitivity of fluorescein. Its pKa of 4.8 makes it a suitable probe for studying cellular processes in the physiological pH range and in moderately acidic environments.[4] It is also more photostable than fluorescein.[4] However, its high polarity can limit its utility as a building block for certain molecular probes.[4]

Fluorescein (FITC): The Classic, with Caveats

Fluorescein isothiocyanate (FITC) has been a cornerstone of fluorescence microscopy for decades due to its high quantum yield at alkaline pH.[4] However, its fluorescence is highly pH-dependent, with a significant decrease in intensity in acidic environments.[4] Furthermore, it is notoriously susceptible to photobleaching, which can be a major limitation for quantitative and long-term imaging experiments.[4]

Cy2: High Molar Absorptivity

Cy2 is a cyanine (B1664457) dye that offers a very high molar extinction coefficient, suggesting it can absorb light very efficiently.[3] However, its quantum yield is significantly lower than that of the other dyes compared here, which ultimately impacts its overall brightness (a product of quantum yield and extinction coefficient).

Experimental Protocols

Here we provide detailed methodologies for two common applications of this compound and its alternatives.

Protocol 1: Intracellular pH Measurement

This protocol is adapted for the use of this compound, but can be modified for other pH-sensitive dyes.

Materials:

  • This compound, AM ester

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

  • Calibration buffers (pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) containing 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, and 10 µM Nigericin (B1684572).

  • Cells cultured on glass-bottom dishes

  • Fluorescence microscope with excitation at ~490 nm and emission detection at ~520 nm.

Procedure:

  • Prepare Loading Solution: Prepare a 1 mM stock solution of this compound, AM ester in anhydrous DMSO. For a 2 µM working solution, dilute the stock solution in HBS. To aid in dye loading, a final concentration of 0.02% Pluronic F-127 can be included.

  • Cell Loading: Remove the culture medium from the cells and wash once with HBS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.

  • Imaging: Image the cells in HBS using the appropriate filter set.

  • Calibration: To generate a pH calibration curve, replace the HBS with the calibration buffers, starting from pH 7.5 down to 5.0. Incubate for 5 minutes with each buffer before imaging. The ionophore nigericin will equilibrate the intracellular and extracellular pH.

  • Data Analysis: Measure the mean fluorescence intensity of the cells at each pH value. Plot the fluorescence intensity as a function of pH to generate a calibration curve. The intracellular pH of the experimental cells can then be determined by interpolating their fluorescence intensity on this curve.

Protocol 2: Immunofluorescence Staining

This protocol describes the use of this compound succinimidyl ester for labeling antibodies.

Materials:

  • This compound, succinimidyl ester (SE)

  • Primary antibody of interest

  • Secondary antibody conjugated to this compound (if not directly labeling the primary)

  • Anhydrous DMSO

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Mounting medium with an anti-fade reagent

  • Cells fixed on coverslips

Procedure:

  • Antibody Labeling (if performing direct immunofluorescence):

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound, SE in anhydrous DMSO.

    • Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).

    • Incubate for 1-2 hours at room temperature with gentle stirring.

    • Purify the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

  • Cell Preparation: Fix and permeabilize cells on coverslips according to standard protocols for your target antigen.

  • Blocking: Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate with the primary antibody (unlabeled for indirect immunofluorescence, or labeled for direct) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (for indirect immunofluorescence): Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate excitation and emission filters.

Visualizing Workflows and Decision-Making

To further aid in the practical application of this information, we provide the following diagrams generated using the DOT language.

Experimental_Workflow_pH_Measurement cluster_prep Cell & Dye Preparation cluster_loading Dye Loading & Imaging cluster_calibration Calibration cluster_analysis Data Analysis prep_cells Culture cells on glass-bottom dish load_cells Incubate cells with dye prep_cells->load_cells prep_dye Prepare dye loading solution prep_dye->load_cells wash_cells Wash to remove extracellular dye load_cells->wash_cells image_exp Image experimental cells wash_cells->image_exp add_cal_buffer Add calibration buffers with Nigericin wash_cells->add_cal_buffer measure_intensity Measure fluorescence intensity image_exp->measure_intensity image_cal Image cells at each pH add_cal_buffer->image_cal image_cal->measure_intensity plot_curve Generate pH calibration curve measure_intensity->plot_curve determine_pH Determine intracellular pH plot_curve->determine_pH

Figure 1. Workflow for intracellular pH measurement using a fluorescent dye.

Fluorophore_Selection_Logic start Start: Select a Green Fluorescent Dye q_ph Is the experimental environment acidic (pH < 6.5)? start->q_ph q_photostability Is high photostability critical (e.g., long-term time-lapse)? q_ph->q_photostability No pa_green Consider: This compound or Oregon Green q_ph->pa_green Yes q_brightness Is maximum brightness the primary concern? q_photostability->q_brightness No alexa488 Strongly consider: Alexa Fluor 488 q_photostability->alexa488 Yes q_brightness->alexa488 Yes fitc Consider with caution: Fluorescein (FITC) q_brightness->fitc No, and cost is a major factor cy2 Consider for high absorbance applications: Cy2 q_brightness->cy2 No, but high extinction coefficient is needed

Figure 2. A decision tree for selecting a green fluorescent dye based on experimental needs.

References

A Head-to-Head Comparison: 4-Carboxy-pennsylvania Green vs. Carboxyfluorescein (FITC) for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the choice of dye is critical to experimental success. This guide provides a comprehensive, data-driven comparison of 4-Carboxy-pennsylvania Green and the traditional workhorse, Carboxyfluorescein (FITC), to inform selection for applications demanding high sensitivity, photostability, and reliable performance in acidic environments.

Fluorescein isothiocyanate (FITC) has long been a staple in fluorescence microscopy and flow cytometry due to its bright green emission and cost-effectiveness. However, its performance is hampered by significant pH sensitivity and a propensity for photobleaching. This compound has emerged as a superior alternative, offering enhanced photostability and sustained fluorescence in acidic intracellular compartments, making it particularly well-suited for studying processes such as endocytosis and lysosomal activity.

Quantitative Performance Characteristics

The following table summarizes the key photophysical properties of this compound and Carboxyfluorescein (FITC). The data highlights the superior pH insensitivity of this compound, which maintains a high quantum yield in acidic conditions where FITC fluorescence is substantially quenched.

PropertyThis compound (Methyl Ester)Carboxyfluorescein (FITC)
Excitation Maximum (λex) ~494 nm~495 nm[1]
Emission Maximum (λem) ~514 nm~525 nm[1]
Molar Extinction Coefficient (ε) ~82,000 M⁻¹cm⁻¹ at pH 7.4~75,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) 0.91 (at pH 9.0), 0.68 (at pH 5.0)0.92 (at pH >9.0)[1], ~0.37 (at pH 5.4)
pKa ~4.8~6.5
Photostability Significantly more photostable than FITCProne to photobleaching[1]
pH Sensitivity Relatively insensitive in physiological and moderately acidic rangesFluorescence is highly pH-dependent and decreases significantly in acidic environments[1]

Experimental Methodologies

The following protocols provide a framework for key experiments used to evaluate and compare the performance of fluorescent dyes like this compound and FITC.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol is based on the comparative method of Williams et al., which involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvent (e.g., 0.1 M NaOH for fluorescein, appropriate buffer for the test dye)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.91)

  • Test dye (this compound)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test dye in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test dye with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the straight lines from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).

Immunofluorescence Staining Protocol

This protocol outlines a general procedure for indirect immunofluorescence staining of cultured cells, a common application for both dyes.

Materials:

  • Cultured cells on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody (specific to the target antigen)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-mouse IgG conjugated to this compound or FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash cells twice with PBS.

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate cells with permeabilization buffer for 10 minutes.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Quantum Yield Determination a Prepare Dilutions (Standard & Test) b Measure Absorbance (UV-Vis) a->b c Measure Fluorescence (Spectrofluorometer) b->c d Plot Intensity vs. Absorbance c->d e Calculate Quantum Yield d->e

Caption: Workflow for determining relative fluorescence quantum yield.

G cluster_1 Indirect Immunofluorescence Workflow prep Cell Preparation (Wash with PBS) fix Fixation (4% PFA) prep->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (Normal Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mount Mounting (Antifade Medium) secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Step-by-step workflow for indirect immunofluorescence staining.

Conclusion

For demanding fluorescence applications, particularly those involving acidic organelles or requiring long-term imaging, this compound offers significant advantages over FITC. Its superior photostability and pH-insensitive fluorescence translate to brighter, more stable signals and higher quality data. While FITC remains a viable option for routine applications where cost is a primary concern, researchers and drug development professionals will find the enhanced performance of this compound to be a valuable asset in achieving more reliable and reproducible results.

References

Brightness Comparison of Green Fluorescent Dyes in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of cellular processes within acidic organelles, such as endosomes and lysosomes, is crucial for understanding a wide range of biological functions, from receptor trafficking and signaling to autophagy and drug delivery. A significant challenge in imaging these compartments is the quenching of fluorescence of many common dyes in low pH environments. This guide provides an objective comparison of the performance of several green fluorescent dyes in acidic conditions, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their specific needs.

Performance in Acidic pH: A Quantitative Comparison

The brightness of a fluorescent dye is determined by its molar extinction coefficient (ε), which measures its ability to absorb light, and its fluorescence quantum yield (Φ), the efficiency of converting absorbed light into emitted light. In acidic environments, the protonation of a fluorophore can significantly reduce its quantum yield, leading to signal loss. The ideal dye for imaging acidic organelles maintains a high quantum yield at low pH.

The table below summarizes the key properties of several common green fluorescent dyes, focusing on their performance in acidic conditions.

Dye NameMolar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)pKa¹pH Stability & Performance Notes
Alexa Fluor 488 ~71,000~0.92N/AConsidered the gold standard for pH-insensitive imaging. Its fluorescence is stable and bright across a wide pH range of 4 to 10.[1][2][3][4]
Gamillus ~68,300~0.893.4A monomeric green fluorescent protein specifically engineered for acidic environments. It exhibits superior acid tolerance and brightness compared to most other GFPs.[5][6] Its fluorescence is constant between pH 4.5 and 9.0.[5]
ATTO 488 ~90,000~0.80 (at pH 7.4)N/AA hydrophilic dye known for high photostability and quantum yield.[7] While specific data on its fluorescence across a pH range is limited in the provided results, its structural class is generally more stable than fluoresceins.
LysoSensor Green DND-189 N/AN/A~5.2This dye is an acidotropic probe, meaning it specifically accumulates in acidic organelles and its fluorescence intensity increases as the pH drops. It is almost non-fluorescent at neutral pH.[8]
Oregon Green 488 ~83,000~0.92~4.7A fluorinated derivative of fluorescein (B123965) with improved photostability and a lower pKa. It is less sensitive to pH changes near neutral pH but still shows pH-dependent fluorescence in moderately acidic solutions.[8]
Fluorescein (FITC) ~75,000~0.95 (at high pH)~6.4The archetypal pH-sensitive dye. Its fluorescence drops sharply in acidic conditions and is significantly quenched at the pH of endosomes and lysosomes, making it unsuitable for imaging these organelles.[9][10]

¹pKa is the pH at which the fluorophore's fluorescence is 50% of its maximum. For pH-insensitive dyes, this value is not a relevant metric.

Experimental Protocols

Protocol 1: Measurement of pH-Dependent Fluorescence Intensity

This protocol outlines a standard method for quantifying the effect of pH on the fluorescence brightness of a dye using a spectrofluorometer.

Materials:

  • Fluorescent dye of interest

  • Series of pH-controlled buffers (e.g., citrate-phosphate buffer for a range of pH 3-8)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • 1 cm path length quartz cuvettes

Methodology:

  • Buffer Preparation: Prepare a series of buffers with precise pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0). Calibrate the pH meter before use and verify the final pH of each buffer.

  • Stock Solution: Prepare a concentrated stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO or water).

  • Sample Preparation: Dilute the dye stock solution into each pH buffer to a final concentration that yields an absorbance below 0.1 at the excitation maximum. This is critical to avoid inner filter effects.

  • Absorbance Measurement: For each pH sample, measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the dye's maximum excitation wavelength.

    • Record the fluorescence emission spectrum for each pH-buffered dye solution.

    • Ensure all instrument settings (e.g., excitation/emission slit widths, gain) are kept constant across all samples.

  • Data Analysis:

    • Integrate the area under the emission curve for each sample to obtain the total fluorescence intensity.

    • Plot the integrated fluorescence intensity against pH to visualize the dye's pH sensitivity.

    • Relative quantum yield can be calculated by comparing the fluorescence of the sample at a given pH to a reference standard of known quantum yield.[11]

Visualizations

Endosomal Acidification Pathway

The following diagram illustrates the biological context where pH-stable fluorescent dyes are essential. It shows the maturation of an endosome after endocytosis, a process accompanied by a progressive drop in luminal pH.

Endocytosis_Pathway cluster_cell Intracellular Environment cluster_extracellular Extracellular Space p_membrane Plasma Membrane (pH ~7.4) early_endosome Early Endosome (pH ~6.0-6.5) p_membrane->early_endosome Endocytosis late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion ligand Fluorescently-Tagged Ligand

Caption: Pathway of endocytosis and organelle acidification within a cell.

Experimental Workflow for Dye Comparison

This workflow provides a step-by-step visual guide for the process of comparing the brightness of different fluorescent dyes under acidic conditions, as detailed in the experimental protocol.

Dye_Comparison_Workflow start Start: Select Dyes for Comparison prep_buffers Prepare Buffers (e.g., pH 4.0, 5.5, 7.4) start->prep_buffers prep_samples Prepare Dye Samples in Buffers (Absorbance < 0.1) prep_buffers->prep_samples measure_abs Measure Absorbance (Spectrophotometer) prep_samples->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) prep_samples->measure_fluor calc_bright Calculate Relative Brightness (Intensity / Absorbance) measure_abs->calc_bright measure_fluor->calc_bright compare Compare Dye Performance Across pH Range calc_bright->compare end End: Select Optimal Dye compare->end

Caption: Workflow for comparing fluorescent dye brightness at various pH levels.

References

A Comparative Guide to Fluorescent Dyes for Long-Term Cell Tracking: Evaluating 4-Carboxy-pennsylvania green and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to track cells over extended periods is crucial for understanding complex biological processes, from immune responses to cancer metastasis. The ideal fluorescent dye for long-term cell tracking must exhibit bright and stable fluorescence, low cytotoxicity, and high retention within cells through multiple generations. This guide provides a comparative analysis of 4-Carboxy-pennsylvania green against established long-term cell tracking dyes, offering insights into their performance based on available experimental data.

This guide will delve into the properties, advantages, and limitations of this compound and compare it with widely used alternatives such as Carboxyfluorescein Succinimidyl Ester (CFSE), CellTrace™ Violet, and the PKH family of lipophilic dyes. We will present a summary of their key characteristics in a comparative table, followed by detailed experimental protocols for their application.

Overview of Long-Term Cell Tracking Dyes

Long-term cell tracking dyes can be broadly categorized based on their labeling mechanism. Amine-reactive dyes like CFSE and CellTrace™ Violet covalently bind to intracellular proteins, ensuring the dye is retained and distributed equally between daughter cells upon division. In contrast, lipophilic dyes such as the PKH series intercalate into the cell membrane, offering stable, long-term labeling, particularly for non-proliferating or slowly dividing cells.

This compound is a relatively novel fluorophore, a hybrid of Oregon Green and Tokyo Green.[1][2] It is characterized by its hydrophobicity, photostability, and reduced pH sensitivity compared to traditional fluorescein-based dyes.[1][2] Its low pKa of 4.8 makes it particularly suitable for imaging within acidic organelles like endosomes, where it remains brightly fluorescent.[1][2] While these properties suggest its potential for long-term cell tracking, comprehensive studies evaluating its performance in terms of retention, cytotoxicity, and impact on cell proliferation over extended periods are not yet widely available. Its high cell permeability is a noted advantage for intracellular labeling.

Comparative Analysis of Key Performance Metrics

To facilitate an objective comparison, the following table summarizes the key performance characteristics of this compound and its alternatives. It is important to note that the data for this compound is inferred from its chemical properties, as direct long-term tracking studies are limited.

FeatureThis compoundCarboxyfluorescein Succinimidyl Ester (CFSE)CellTrace™ VioletPKH Dyes (e.g., PKH26, PKH67)
Excitation/Emission (nm) ~494 / 517~492 / 517~405 / 450PKH26: 551/567; PKH67: 490/502
Labeling Mechanism Amine-reactive (inferred)Covalently labels intracellular aminesCovalently labels intracellular aminesIntercalates into the lipid bilayer of the cell membrane
Fluorescence Retention Potentially high due to hydrophobicity and covalent bonding (not experimentally verified for long-term tracking)Excellent; well-retained for several generationsExcellent; well-retained for up to 10 generationsExcellent; stable for very long periods, especially in non-dividing cells
Cytotoxicity Low cytotoxicity suggested, but long-term effects not extensively studiedGenerally low at optimal concentrations, but can affect cell function at higher concentrationsLow cytotoxicity reportedLow cytotoxicity, but can affect membrane integrity at high concentrations
Cell Proliferation Tracking Theoretically possible through dye dilution, but not validatedGold standard for tracking cell proliferation via dye dilutionExcellent for tracking multiple generations with distinct fluorescence peaksCan be used for proliferation tracking, but may show more variability in dye distribution compared to amine-reactive dyes
Photostability HighModerateHighHigh
pH Sensitivity Low (pKa ~4.8)pH-sensitiveLess pH-sensitive than CFSEGenerally low
Fixability Likely fixable after conjugationFixable with aldehyde-based fixativesFixable with aldehyde-based fixativesFixable, but permeabilization can affect staining pattern

Experimental Workflows and Logical Relationships

The general workflow for labeling and tracking cells with fluorescent dyes involves several key steps, from initial cell preparation to final analysis. The specific parameters for each step will vary depending on the chosen dye and cell type.

G cluster_prep Cell Preparation cluster_labeling Dye Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis prep_cells Prepare Single Cell Suspension wash_cells Wash Cells in Protein-Free Buffer prep_cells->wash_cells incubate Incubate Cells with Dye wash_cells->incubate prep_dye Prepare Dye Working Solution prep_dye->incubate quench Quench Unbound Dye incubate->quench wash_labeled Wash Labeled Cells quench->wash_labeled resuspend Resuspend in Culture Medium wash_labeled->resuspend culture Culture Cells for Desired Period resuspend->culture analyze Analyze by Flow Cytometry or Microscopy culture->analyze G cluster_0 Generation 0 cluster_1 Generation 1 cluster_2 Generation 2 G0 Parent Cell (High Fluorescence) G1_1 Daughter Cell 1 (Medium Fluorescence) G0->G1_1 Cell Division G1_2 Daughter Cell 2 (Medium Fluorescence) G0->G1_2 Cell Division G2_1 Granddaughter Cell 1 (Low Fluorescence) G1_1->G2_1 Cell Division G2_2 Granddaughter Cell 2 (Low Fluorescence) G1_1->G2_2 Cell Division G2_3 Granddaughter Cell 3 (Low Fluorescence) G1_2->G2_3 Cell Division G2_4 Granddaughter Cell 4 (Low Fluorescence) G1_2->G2_4 Cell Division

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Carboxy-pennsylvania green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for the proper disposal of 4-Carboxy-pennsylvania green. The following procedures are based on general best practices for handling fluorescent dyes and carboxylic acids in a laboratory setting. No specific Safety Data Sheet (SDS) for this compound (CAS No. 879288-14-9) was publicly available at the time of this writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical and Physical Properties

The following table summarizes the known properties of this compound.

PropertyValue
CAS Number 879288-14-9
Molecular Formula C₂₁H₁₂F₂O₅
Appearance Assumed to be a solid powder
Solubility Likely soluble in organic solvents

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on the quantity and form of the waste (solid, in solution, or contaminated materials).

For Small Quantities of Solid Waste (e.g., residual powder in a vial):

  • Wipe: Use a cloth or paper towel lightly dampened with a suitable solvent (e.g., ethanol (B145695) or acetone) to wipe the interior of the container.

  • Collect: Place the contaminated wipe into a designated hazardous waste container.

  • Rinse: Rinse the original container with a small amount of the same solvent.

  • Dispose of Rinsate: Transfer the solvent rinsate into a designated container for hazardous chemical waste.

  • Dispose of Container: The now-empty container can typically be disposed of as regular lab glass or plastic waste, provided it is clean and all labels have been defaced.

For Larger Quantities or Solutions:

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the principal investigator or lab group

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is closed at all times except when adding waste.

  • Disposal Request: When the container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90 days), submit a chemical waste pickup request to your EHS department.

For Contaminated Labware (e.g., pipette tips, gloves):

  • Segregation: Place all disposables contaminated with this compound into a designated hazardous waste bag or container separate from regular trash.

  • Labeling: Clearly label the container as "Hazardous Waste" with the name of the chemical.

  • Disposal: Arrange for pickup by your institution's hazardous waste management team.

Chemical Compatibility for Waste Containers

Selecting the correct type of container for waste accumulation is crucial to prevent leaks and reactions.

Container MaterialCompatibility with this compound
Glass (Borosilicate) Excellent
High-Density Polyethylene (HDPE) Good
Polypropylene (PP) Good
Low-Density Polyethylene (LDPE) Fair (potential for swelling with some solvents)
Metal Not Recommended (potential for corrosion)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (this compound) is_solid Is the waste solid or a contaminated disposable? start->is_solid solid_waste Collect in a labeled hazardous waste bag/container is_solid->solid_waste Yes is_solution Is the waste in solution? is_solid->is_solution No storage Store in designated satellite accumulation area solid_waste->storage solution_waste Collect in a labeled, sealed, compatible waste container is_solution->solution_waste Yes solution_waste->storage pickup_request Submit chemical waste pickup request to EHS storage->pickup_request

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.